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Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Elucidation of 3-Bromo-4-(cyclopropylmethoxy)oxolane: A Comprehensive NMR Guide

Executive Summary The functionalized tetrahydrofuran (oxolane) derivative, 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS 1602202-12-9), is a highly versatile building block utilized in advanced medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized tetrahydrofuran (oxolane) derivative, 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS 1602202-12-9), is a highly versatile building block utilized in advanced medicinal chemistry and drug development. The presence of two adjacent stereocenters (C-3 and C-4) introduces significant structural complexity, yielding distinct cis and trans diastereomers.

For researchers and application scientists, accurately assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule is critical for verifying synthetic success, determining diastereomeric ratios, and mapping 3D conformations. This whitepaper provides an in-depth, mechanistically grounded guide to the NMR spectral topography of 3-Bromo-4-(cyclopropylmethoxy)oxolane, combining theoretical causality with field-proven experimental protocols.

Structural Topography & Mechanistic Causality

To understand the NMR spectrum of this compound, one must first deconstruct its chemical environment. The molecule consists of three primary domains:

  • The Oxolane Core: A five-membered oxygen-containing heterocycle that adopts a rapid envelope/half-chair conformational equilibrium.

  • The Halogen Environment (C-3): The highly electronegative bromine atom exerts a strong inductive deshielding effect on the α -proton and a heavy-atom effect on the α -carbon.

  • The Ether Appendage (C-4): The cyclopropylmethoxy group introduces both an oxygen-mediated deshielding effect at C-4 and a unique diamagnetic shielding zone generated by the strained σ -bonds of the cyclopropyl ring.

SpinNetwork H2 H-2a / H-2b 3.95 - 4.20 ppm H3 H-3 (CH-Br) 4.40 ppm H2->H3 ³J (vicinal) H4 H-4 (CH-O) 4.15 ppm H3->H4 ³J (Karplus: cis vs trans) H5 H-5a / H-5b 3.75 - 3.90 ppm H4->H5 ³J (vicinal) OCH2 O-CH2 (Alkyl) 3.35 ppm H4->OCH2 NOE / HMBC CP Cyclopropyl Ring 0.25 - 1.05 ppm OCH2->CP ³J (~7 Hz)

Fig 1: Primary scalar coupling network and key NOE correlations for structural elucidation.

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum (typically acquired in CDCl 3​ at 400 MHz or higher) is characterized by distinct regions corresponding to the halogenated core, the ether linkage, and the highly shielded cyclopropyl ring.

Mechanistic Breakdown of Proton Shifts
  • H-3 (CH-Br): The proton at the C-3 position is heavily deshielded by the inductive pull of the adjacent bromine atom. Drawing from baseline data for 3-bromotetrahydrofuran, this proton typically resonates as a complex multiplet near 4.40 ppm [1].

  • H-4 (CH-O): The proton α to the ether oxygen is similarly deshielded but to a slightly lesser extent than the brominated position, appearing around 4.15 ppm .

  • Diastereotopic Ring Protons (H-2 and H-5): Because C-3 and C-4 are chiral centers, the methylene protons at C-2 and C-5 are diastereotopic. They will appear as distinct doublet-of-doublets (dd) or complex multiplets due to geminal coupling ( 2J≈9−10 Hz) and vicinal coupling to H-3 and H-4.

  • Cyclopropyl Shielding: The cyclopropylmethoxy moiety exhibits distinct upfield signals. The strained C-C bonds of the cyclopropyl ring create a local diamagnetic anisotropic shielding cone. Consequently, the methine (CH) proton appears near 1.05 ppm , while the methylene (CH 2​ ) protons are pushed exceptionally far upfield into the 0.25 - 0.55 ppm range[2][3].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
H-3 4.35 – 4.45m1HDeshielded by adjacent Br atom.
H-2a 4.15 – 4.25dd1H α to ring oxygen, diastereotopic.
H-4 4.10 – 4.20m1HDeshielded by ether oxygen.
H-2b 3.90 – 4.00dd1H α to ring oxygen, diastereotopic.
H-5a 3.85 – 3.95dd1H α to ring oxygen, diastereotopic.
H-5b 3.70 – 3.80dd1H α to ring oxygen, diastereotopic.
O-CH 2​ 3.30 – 3.45d or m2HExocyclic ether linkage; often second-order.
CH (Cyclo) 1.00 – 1.15m1HShielded by cyclopropyl ring current.
CH 2​ (Cyclo) 0.45 – 0.65m2HDiastereotopic ring protons (trans to ether).
CH 2​ (Cyclo) 0.20 – 0.35m2HDiastereotopic ring protons (cis to ether).
Stereochemical Differentiation via the Karplus Equation

Determining the relative stereochemistry (cis vs. trans) of the C-3/C-4 substituents relies heavily on the Karplus relationship. The 3JH3−H4​ coupling constant is dictated by the dihedral angle between these two protons[4]:

  • Trans Isomer: The substituents adopt a pseudo-diequatorial or pseudo-diaxial arrangement. The dihedral angle between H-3 and H-4 is roughly 100°–120°, resulting in a small coupling constant ( 3J≈1−3 Hz) .

  • Cis Isomer: The substituents are forced into a pseudo-axial/pseudo-equatorial arrangement. The dihedral angle between H-3 and H-4 is small (~0°–40°), resulting in a larger coupling constant ( 3J≈5−7 Hz) .

13 C NMR Chemical Shift Analysis

The 13 C NMR spectrum provides a clear, unambiguous map of the carbon skeleton, highly sensitive to substituent electronegativity and steric compression.

Mechanistic Breakdown of Carbon Shifts
  • Oxygen α -Effects: Carbons directly attached to oxygen (C-2, C-5, C-4, and the exocyclic O-CH 2​ ) will all resonate in the downfield aliphatic region (70 - 85 ppm ). C-4 is typically the most deshielded due to the combined α -ether effect and the β -halogen effect.

  • Bromine Heavy-Atom Effect: Unlike oxygen, bromine is a large, polarizable atom. While it deshields protons, its effect on 13 C shifts is less dramatic than oxygen due to the "heavy atom effect" (spin-orbit coupling), placing C-3 typically in the 48 - 52 ppm range[1].

  • Cyclopropyl Ring: The carbons of the cyclopropyl ring are highly shielded due to their unique sp2 -like hybridization and ring strain, appearing at the extreme upfield edge of the spectrum (3 - 12 ppm ).

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)Carbon TypeCausality / Assignment Notes
C-4 78.0 – 82.0CH α to ether oxygen, β to bromine.
C-2 74.0 – 76.0CH 2​ α to ring oxygen, β to bromine.
C-O (Alkyl) 73.0 – 75.0CH 2​ Exocyclic ether carbon.
C-5 71.0 – 73.0CH 2​ α to ring oxygen, β to ether oxygen.
C-3 48.0 – 52.0CH α to bromine (heavy atom effect).
CH (Cyclo) 10.0 – 12.0CHCyclopropyl methine carbon.
CH 2​ (Cyclo) 3.0 – 5.0CH 2​ Cyclopropyl methylene carbons (2x).

Self-Validating Experimental Protocol

To achieve high-fidelity spectral data capable of resolving the complex diastereotopic splitting patterns of 3-Bromo-4-(cyclopropylmethoxy)oxolane, researchers must employ a rigorous, self-validating acquisition workflow.

NMRWorkflow S1 1. Sample Prep (15 mg in CDCl3) S2 2. Probe Tuning (Match 1H/13C) S1->S2 S3 3. 3D Shimming (Optimize Z-gradients) S2->S3 S4 4. Acquisition (zg30 / zgpg30) S3->S4 S5 5. 2D NMR (COSY / HSQC) S4->S5 S6 6. Processing (Zero-fill, FT) S5->S6

Fig 2: Self-validating NMR acquisition workflow for high-fidelity spectral data.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Ensure no particulate matter remains, filtering through glass wool if necessary to prevent magnetic susceptibility artifacts.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz spectrometer. Manually tune and match the probe for both 1 H and 13 C nuclei. This ensures maximum power transfer and optimal signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform 3D gradient shimming (optimizing Z0 through Z5) to achieve a highly homogenous magnetic field. A well-shimmed sample is mandatory to resolve the fine 3JH3−H4​ coupling constants required for stereochemical assignment.

  • 1D Acquisition:

    • 1 H NMR: Run a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of at least 2 seconds. Acquire 16–32 scans.

    • 13 C NMR: Run a proton-decoupled sequence (zgpg30) with a D1 of 2-3 seconds. Acquire 512 scans to ensure adequate SNR for the unprotonated/quaternary-like signals.

  • 2D Correlation (If Diastereomeric Mixtures are Present): If the sample is a mixture of cis and trans isomers, 1D spectra will exhibit overlapping multiplets. Acquire a 1 H- 1 H COSY to trace the H-2 H-3 H-4 H-5 spin system, and a 1 H- 13 C HSQC to unambiguously link the diastereotopic protons to their respective carbons.

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure accurate integration of the cyclopropyl multiplets.

References

  • BenchChem. "3-Bromotetrahydrofuran|CAS 19311-37-6". BenchChem Catalog.
  • National Institutes of Health (NIH). "Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents". PMC.
  • PubChem. "(Methoxymethyl)cyclopropane | C5H10O | CID 547064". National Center for Biotechnology Information.
  • American Chemical Society (ACS). "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles". The Journal of Organic Chemistry.

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 3-Bromo-4-(cyclopropylmethoxy)oxolane: A Technical Guide

Executive Summary The structural elucidation of complex pharmaceutical building blocks requires a deep understanding of gas-phase ion chemistry. 3-Bromo-4-(cyclopropylmethoxy)oxolane (C₈H₁₃BrO₂) is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex pharmaceutical building blocks requires a deep understanding of gas-phase ion chemistry. 3-Bromo-4-(cyclopropylmethoxy)oxolane (C₈H₁₃BrO₂) is a highly functionalized intermediate featuring three distinct fragmentation drivers: a heavy halogen atom, an ether linkage, and a highly strained cyclopropyl ring attached to an oxolane (tetrahydrofuran) core.

This whitepaper provides an in-depth analysis of its mass spectrometry (MS) fragmentation pathways, synthesizing fundamental ion physics with field-proven analytical protocols. By understanding the causality behind these cleavages, researchers can accurately identify this molecule and its degradation products in complex matrices.

Causality in Fragmentation Mechanisms (The "Why")

The fragmentation of 3-Bromo-4-(cyclopropylmethoxy)oxolane under Electron Impact (EI) or Collision-Induced Dissociation (CID) is governed by bond dissociation energies, ring strain, and charge stabilization.

Halogen-Directed Cleavage (The Bromine Effect)

The most prominent feature of this molecule's mass spectrum is the isotopic signature of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio. Consequently, the molecular ion [M]+∙ appears as a distinct doublet at m/z 220 and 222 .

The primary fragmentation pathway is driven by the relatively weak carbon-bromine bond. Homolytic cleavage results in the loss of a bromine radical (–79 or –81 Da), yielding a highly stabilized oxonium ion at m/z 141 . Alternatively, the molecule can undergo heterolytic elimination of HBr (–80/–82 Da) to produce a radical cation at m/z 140 , introducing a double bond into the oxolane ring. This stepwise HBr loss is a characteristic diagnostic feature of brominated tetrahydrofurans 1.

Ether-Directed Cleavage and Cyclopropyl Ring Dynamics

The cyclopropylmethoxy group (–OCH₂-cPr) introduces significant structural tension. The cyclopropyl ring is highly strained (approx. 27.5 kcal/mol of ring strain). In the gas phase, fragmentation often relieves this strain by opening the ring to form a stable allyl cation (m/z 41 ) or a cyclopropyloxy cation (m/z 57 ) 2.

Furthermore, the cyclopropylmethyl radical system readily self-indicates its electronic character by undergoing rapid 1,2-carbon rearrangements, often opening into a 3-butenyl radical 3. Alpha-cleavage adjacent to the ether oxygen results in the loss of the entire cyclopropylmethoxy radical (–71 Da), yielding a brominated fragment at m/z 149 / 151 that retains the 1:1 isotopic doublet.

Oxolane Ring Opening

The oxolane (tetrahydrofuran) core typically undergoes alpha-cleavage adjacent to the ring oxygen. This is a well-documented pathway where the charge is favorably retained on the oxygen-containing fragment due to the inductive effect 4. Following the initial loss of bromine, the m/z 141 ion can further fragment via inductive ring cleavage to expel ethylene (C₂H₄, –28 Da) or formaldehyde (CH₂O, –30 Da), leading to lower mass diagnostic ions.

Quantitative Data Representation

The following table summarizes the predicted diagnostic ions, their neutral losses, and structural assignments critical for spectral interpretation.

Fragment Ionm/z (⁷⁹Br / ⁸¹Br)Neutral LossMechanism / Structural AssignmentPredicted Abundance
Molecular Ion 220 / 222None [M]+∙ Radical cationLow
Bromine Loss 14179 / 81 DaHomolytic cleavage of C–Br bondBase Peak (100%)
HBr Elimination 14080 / 82 DaHeterolytic elimination, oxolene formationMedium
Ether Cleavage 149 / 15171 DaAlpha-cleavage of ether bond (loss of •OCH₂cPr)Medium-High
Cyclopropylmethyl 55165 / 167 DaCleavage of O–CH₂ bond (C₄H₇⁺)High
Allyl Cation 41179 / 181 DaRing opening of cyclopropyl group (C₃H₅⁺)High

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness in structural elucidation, the analytical protocol must be self-validating. The following step-by-step methodology utilizes GC-EI-MS to generate reproducible, library-comparable spectra.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 10 µg/mL in anhydrous dichloromethane (DCM).

  • Causality: DCM ensures complete solvation of the non-polar ether-halogen structure without risking the protic exchange, transesterification, or degradation that polar solvents like methanol might induce.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30m x 0.25mm, 0.25µm film). Use a 10:1 split ratio.

  • Causality: The split ratio is critical. Brominated compounds can easily foul the MS source and saturate the electron multiplier. The split ensures a linear response and prevents space-charge effects in the ion source.

Step 3: Ionization & Acquisition

  • Action: Set the Electron Impact (EI) source to exactly 70 eV and the source temperature to 230°C. Scan range: m/z 35 to 300.

  • Causality: 70 eV is the universal standard for EI-MS. Operating at this specific energy ensures the fragmentation pattern is highly reproducible and directly comparable to theoretical models and NIST libraries.

Step 4: System Suitability & Self-Validation

  • Isotopic Verification: Before assigning any structural fragments, the data system must verify the 1:1 intensity ratio of the precursor doublet at m/z 220 and 222. If the ratio deviates beyond 5%, the system is miscalibrated, or an isobaric interference is present.

  • Blank Subtraction: Run a pure DCM blank immediately prior to the sample. Any m/z 41 or 55 peaks in the blank indicate siloxane column bleed or system contamination, which would invalidate the cyclopropyl fragmentation analysis.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the fragmentation pathways described above.

MS_Fragmentation M_ion [M]+. m/z 220 / 222 (Precursor) Loss_Br [M - Br]+ m/z 141 (Oxonium Ion) M_ion->Loss_Br -Br• (-79/-81 Da) Homolytic Cleavage Loss_HBr [M - HBr]+. m/z 140 (Alkene Radical) M_ion->Loss_HBr -HBr (-80/-82 Da) Heterolytic Elimination Loss_Ether [M - OCH2cPr]+ m/z 149 / 151 (Brominated Core) M_ion->Loss_Ether -•OCH2cPr (-71 Da) Alpha-Cleavage Oxolane_Frag Ring Cleavage m/z 85 (Loss of C4H8) Loss_Br->Oxolane_Frag Inductive Cleavage (-56 Da) Allyl_Cat Allyl Cation m/z 41 (Ring Opened) Loss_Ether->Allyl_Cat Strain Release (-108/-110 Da)

Fig 1: Primary MS fragmentation pathways of 3-Bromo-4-(cyclopropylmethoxy)oxolane.

References

  • A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond - MDPI -[Link]

  • Rearrangements Concerted with Fragmentation of Cyclopropylmethoxychlorocarbene - Journal of the American Chemical Society -[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles - Journal of Physical and Chemical Reference Data -[Link]

Sources

Foundational

Physicochemical Properties and Stability Profiling of 3-Bromo-4-(cyclopropylmethoxy)oxolane: A Technical Guide

Executive Summary In modern pharmaceutical development, the selection and characterization of synthetic building blocks dictate the robustness of downstream active pharmaceutical ingredient (API) manufacturing. 3-Bromo-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the selection and characterization of synthetic building blocks dictate the robustness of downstream active pharmaceutical ingredient (API) manufacturing. 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS: 1602202-12-9) is a highly functionalized cyclic ether utilized as a versatile intermediate in drug discovery. While its structural features offer excellent handles for cross-coupling and nucleophilic substitution, the inherent reactivity of its oxolane (tetrahydrofuran) core and secondary bromide introduces specific stability challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will dissect the causality behind this molecule's degradation pathways and establish self-validating experimental workflows for rigorous stability profiling, ensuring high scientific integrity and regulatory compliance.

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical behavior of 3-Bromo-4-(cyclopropylmethoxy)oxolane requires deconstructing its molecular architecture:

  • The Oxolane Core: The 5-membered saturated oxygen heterocycle imparts polar aprotic characteristics, making the molecule highly miscible with organic solvents. However, the α -carbons (C2 and C5, adjacent to the oxygen) possess weak C–H bonds that are highly susceptible to radical-mediated hydrogen abstraction.

  • The C3 Bromide: The secondary bromine atom serves as an excellent leaving group. Because it is positioned on a relatively flexible 5-membered ring, it is prone to base-catalyzed or thermally induced dehydrohalogenation (E2 elimination).

  • The C4 Cyclopropylmethoxy Group: The cyclopropyl ring is a common bioisostere used to enhance lipophilicity and metabolic stability. The ether linkage here is generally stable but adds to the overall electron density of the molecule.

Quantitative Physicochemical Summary

The following table summarizes the core physicochemical parameters of the compound[1], which dictate our analytical and storage strategies.

PropertyValue
Chemical Name 3-Bromo-4-(cyclopropylmethoxy)oxolane
CAS Registry Number 1602202-12-9
Molecular Formula C 8​ H 13​ BrO 2​
Molecular Weight 221.09 g/mol
Structural Class Halogenated cyclic ether
Predicted LogP 1.8 – 2.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Stability Profiling & Degradation Mechanisms

The stability of 3-Bromo-4-(cyclopropylmethoxy)oxolane is compromised by two primary, independent degradation mechanisms. Understanding the causality behind these pathways is critical for designing appropriate storage conditions and analytical assays.

1. Autoxidation (Peroxide Formation) Like most uninhibited cyclic ethers, the oxolane ring reacts with atmospheric oxygen via a radical chain mechanism. Light (hv) or trace metal impurities initiate the cleavage of the weak α -C-H bond. The resulting carbon-centered radical rapidly reacts with O 2​ to form a hydroperoxy radical, which abstracts another hydrogen to yield explosive hydroperoxides[2]. If left unchecked, these hydroperoxides can undergo radical cleavage to form ring-opened lactones or aldehydes.

2. Dehydrohalogenation The presence of a secondary bromide makes the molecule sensitive to thermal stress and alkaline environments. Elimination of hydrobromic acid (HBr) yields a dihydrofuran derivative. The causality loop here is particularly dangerous: the liberated HBr lowers the local pH, which can auto-catalyze the cleavage of the cyclopropylmethoxy ether linkage, leading to a cascade of degradation products.

Degradation Parent 3-Bromo-4-(cyclopropylmethoxy)oxolane (Parent Compound) Peroxide C2/C5 Hydroperoxides (Explosive Hazard) Parent->Peroxide O2, Light (Autoxidation) Elimination Dihydrofuran Derivative + HBr Parent->Elimination Heat / Base (-HBr) Cleavage Ring-Opened Products (Lactones/Aldehydes) Peroxide->Cleavage Radical Cleavage

Fig 1. Primary chemical degradation pathways of 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Experimental Workflows for Stability & Quality Control

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following workflows are designed to isolate variables, quantify degradation, and prove the integrity of the assay itself.

Protocol A: Accelerated Stability Testing (ICH Q1A(R2) Compliant)

To predict the long-term shelf life of this intermediate, we employ accelerated stability testing in accordance with[3].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 5.0 g of 3-Bromo-4-(cyclopropylmethoxy)oxolane into 20 mL amber borosilicate glass vials. The amber glass blocks UV-initiated radical formation.

  • Atmospheric Control: Purge half of the vials with ultra-high purity Argon prior to sealing with PTFE-lined caps (to evaluate O 2​ dependence). Leave the other half with ambient headspace.

  • Chamber Incubation: Place the vials in an environmental chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH [4].

  • Time-Point Sampling: Pull samples at 0, 1, 3, and 6 months.

  • System Suitability Testing (SST) & Analysis:

    • Self-Validation Step: Before running the samples, inject a reference standard spiked with 1% 4-bromobutyrolactone (a surrogate ring-opened degradant). The HPLC-MS system is only validated if the resolution ( Rs​ ) between the parent peak and the degradant is >2.0 .

    • Analyze the pulled samples via HPLC-UV/MS to quantify parent compound depletion and identify the mass of emerging degradants.

Protocol B: Quantitative Peroxide Determination (Iodometric Titration)

Because cyclic ethers are notorious[2], routine quantification of hydroperoxides is mandatory before any thermal operations (e.g., distillation).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of glacial acetic acid containing 0.1 g of potassium iodide (KI) crystals.

  • Self-Validation (Controls):

    • Blank: Run the KI/acetic acid mixture without the sample to account for background air oxidation.

    • Positive Control: Spike a blank with a known concentration of dilute H 2​ O 2​ to ensure the iodide is actively oxidizing to iodine (I 2​ ), indicated by a deep yellow/brown color.

  • Sample Reaction: Add 1.0 mL of the oxolane sample to 1.0 mL of the KI/acetic acid reagent. Swirl gently and incubate in the dark for 5 minutes.

  • Titration: If a yellow/brown color develops (indicating the presence of hydroperoxides oxidizing I to I 2​ ), titrate the solution with a standardized 0.01 N sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution until the color turns clear.

  • Calculation: Calculate the peroxide concentration in parts per million (ppm). Any batch exceeding 100 ppm must be immediately quenched and disposed of.

Workflow Start Sample Preparation (Inert Atmosphere, Amber Vials) Chamber ICH Q1A(R2) Chambers (40°C / 75% RH) Start->Chamber Sampling Time-Point Sampling (0, 1, 3, 6 Months) Chamber->Sampling HPLC HPLC-MS/UV (Purity & Degradants) Sampling->HPLC Titration Iodometric Titration (Peroxide Quantification) Sampling->Titration Review Data Synthesis & Shelf-Life Determination HPLC->Review Titration->Review

Fig 2. ICH-compliant accelerated stability testing and analytical workflow.

Storage & Handling Directives

Based on the causality of the degradation pathways outlined above, the following storage directives must be strictly adhered to:

  • Temperature: Store at 2°C to 8°C . Refrigeration exponentially decreases the kinetic rate of both autoxidation and E2 dehydrohalogenation.

  • Atmosphere: Containers must be backfilled with Argon or Nitrogen after every use. Oxygen displacement is the single most effective method to prevent hydroperoxide formation.

  • Light Protection: Store exclusively in amber glass or opaque containers to prevent photo-initiation of radical pathways.

  • Inhibitors: If downstream synthetic steps are not sensitive to radical scavengers, it is highly recommended to purchase or spike the compound with 100–250 ppm of Butylated hydroxytoluene (BHT) . BHT acts as a sacrificial radical scavenger, terminating the autoxidation chain reaction before the oxolane ring is compromised[2].

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved March 29, 2026. URL:[Link]

  • Division of Research Safety, University of Illinois. Peroxide-Forming Chemicals: Background and Overview of Hazards. Retrieved March 29, 2026. URL:[Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 3-Bromo-4-(cyclopropylmethoxy)oxolane

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Bromo-4-(cyclopropylmethoxy)oxolane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Bromo-4-(cyclopropylmethoxy)oxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of the novel compound, 3-Bromo-4-(cyclopropylmethoxy)oxolane. The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] The introduction of a cyclopropylmethoxy group offers a unique three-dimensional profile, a feature increasingly sought after in modern drug design to explore new chemical space and improve target selectivity.[2] This document details a hypothetical, yet scientifically rigorous, workflow from synthesis and crystallization to final structure elucidation via single-crystal X-ray diffraction, providing field-proven insights into the experimental choices and data interpretation critical for drug development professionals.

Introduction: The Rationale for Structural Elucidation

The oxolane ring system is a cornerstone in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs.[3] Its utility stems from its favorable balance of polarity and metabolic resistance, often serving as a bioisostere for more labile functional groups.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of a molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile.

The target molecule, 3-Bromo-4-(cyclopropylmethoxy)oxolane, combines three key motifs of interest in medicinal chemistry:

  • The Oxolane Scaffold: Provides a robust, polar, and three-dimensional core.

  • The Bromine Substituent: Can act as a key binding element through halogen bonding and serves as a versatile synthetic handle for further derivatization.

  • The Cyclopropylmethoxy Group: Increases the sp³ character of the molecule, which is often correlated with improved solubility and reduced attrition rates for clinical candidates.[2] The cyclopropyl group itself is a valuable motif for enhancing metabolic stability and binding affinity.

Given the potential of this unique combination, determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. This technique provides unambiguous information on molecular conformation, stereochemistry, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for guiding rational drug design efforts.[4][5]

Synthesis and Crystallization

A robust synthetic route and a reliable crystallization protocol are the essential first steps in any crystallographic study.[6]

Proposed Synthesis of 3-Bromo-4-(cyclopropylmethoxy)oxolane

A plausible synthetic pathway is proposed, starting from commercially available 2,5-dihydrofuran. The causality behind this multi-step synthesis is to introduce the required functional groups with high stereocontrol.

Experimental Protocol: Synthesis

  • Step 1: Halohydrin Formation. To a solution of 2,5-dihydrofuran in a 1:1 mixture of water and a suitable organic solvent (e.g., THF), N-Bromosuccinimide (NBS) is added portion-wise at 0°C. This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by water to yield trans-3-bromo-oxolan-4-ol.[1] The trans configuration is favored due to the anti-periplanar attack of the water nucleophile.

  • Step 2: Williamson Ether Synthesis. The resulting alcohol, trans-3-bromo-oxolan-4-ol, is deprotonated using a strong base such as sodium hydride (NaH) in anhydrous THF at 0°C. To this alkoxide solution, (bromomethyl)cyclopropane is added, and the reaction is allowed to warm to room temperature and stirred overnight. This classic Williamson ether synthesis couples the cyclopropylmethyl group to the oxolane core.

  • Step 3: Purification. The final product, 3-Bromo-4-(cyclopropylmethoxy)oxolane, is purified via column chromatography on silica gel to yield the target compound with high purity, a prerequisite for successful crystallization.

Synthesis_Workflow start 2,5-Dihydrofuran step1 trans-3-Bromo-oxolan-4-ol start->step1 Halohydrin Formation step2 3-Bromo-4-(cyclopropylmethoxy)oxolane (Crude) step1->step2 Williamson Ether Synthesis final Purified Product step2->final Purification reagent1 1. NBS 2. H2O reagent1->start reagent2 1. NaH 2. (Bromomethyl)cyclopropane reagent2->step1 reagent3 Silica Gel Chromatography reagent3->step2

Caption: Hypothetical synthetic workflow for 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Crystallization

The goal of crystallization is to produce a single, well-ordered crystal free of significant internal imperfections, typically with dimensions greater than 0.1 mm.[6]

Experimental Protocol: Crystal Growth

  • Solvent Screening: A small amount of the purified compound is subjected to crystallization trials with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to identify a system where the compound has moderate solubility.

  • Slow Evaporation: The most promising method for small organic molecules is often slow evaporation. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate/hexane mixture) at room temperature.

  • Incubation: The solution is placed in a small vial, loosely capped to allow for slow solvent evaporation over several days in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, a well-defined single crystal is carefully selected and mounted on a goniometer head using a cryoprotectant oil.[7]

Single-Crystal X-ray Diffraction Analysis

The mounted crystal is subjected to an intense beam of monochromatic X-rays to generate a diffraction pattern, from which the crystal structure can be determined.[4][8]

Data Collection

Experimental Protocol: Diffraction Data Collection

  • Instrumentation: Data is collected on a modern diffractometer (e.g., Bruker APEXII CCD or Rigaku Oxford Diffraction Supernova) equipped with a low-temperature device.[9]

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is used. Mo is often preferred for small molecules containing heavier atoms like bromine to minimize absorption effects.[7][8]

  • Temperature: The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen gas stream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through different angles (ω and φ scans).[3] The exposure time per frame and the total rotation range are optimized to ensure a complete dataset with adequate redundancy and resolution is collected.[3]

Data Processing and Structure Solution

Experimental Protocol: Structure Elucidation

  • Data Integration and Scaling: The raw diffraction images are processed to determine the position, intensity, and uncertainty of each reflection. The data is then scaled and merged to create a final reflection file.[6]

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's lattice system and space group.

  • Structure Solution: The initial atomic positions are determined using "direct methods," a computational approach that solves the phase problem for small molecules.[4]

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.[4]

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Single Crystal Mounting data_collection X-ray Data Collection crystal->data_collection Diffractometer processing Data Integration & Scaling data_collection->processing Raw Diffraction Images solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structural Model refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data and Structural Analysis

The following table summarizes plausible crystallographic data for 3-Bromo-4-(cyclopropylmethoxy)oxolane, based on typical values for similar organic compounds.

Parameter Hypothetical Value
Chemical FormulaC₈H₁₃BrO₂
Formula Weight221.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542(3)
b (Å)8.871(2)
c (Å)11.205(4)
β (°)105.33(1)
Volume (ų)1011.5(5)
Z4
Calculated Density (g/cm³)1.453
Absorption Coefficient (μ)4.25 mm⁻¹ (for Mo Kα)
F(000)448
Temperature (K)100(2)
Reflections Collected9850
Independent Reflections2345 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²1.06
Molecular Conformation

The analysis would reveal the precise conformation of the oxolane ring. Tetrahydrofuran rings are not planar and typically adopt an envelope or twist conformation to minimize steric strain. The exact conformation would be dictated by the steric bulk and electronic nature of the substituents. The trans relationship between the bromine atom at C3 and the cyclopropylmethoxy group at C4, as dictated by the synthesis, would be unambiguously confirmed. The orientation of the flexible cyclopropylmethoxy side chain relative to the oxolane ring would also be determined, providing insight into its preferred spatial arrangement.

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing would likely be governed by weaker interactions. The analysis would focus on identifying:

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, could potentially form short contacts with oxygen atoms of neighboring molecules. These interactions, where the Br···O distance is less than the sum of their van der Waals radii, are increasingly recognized as important for molecular recognition and crystal engineering.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between activated C-H bonds (e.g., from the cyclopropyl or oxolane rings) and oxygen atoms could play a significant role in stabilizing the crystal lattice.

  • van der Waals Forces: These non-specific interactions would contribute to the overall packing efficiency.

Implications for Drug Design and Development

A high-resolution crystal structure of 3-Bromo-4-(cyclopropylmethoxy)oxolane provides invaluable data for drug discovery campaigns:

  • Structure-Based Design: The precise 3D coordinates can be used as a starting point for computational docking studies to predict how the molecule might bind to a biological target.

  • Conformational Analysis: Understanding the preferred conformation of the molecule in the solid state can inform the design of more rigid analogues that "lock in" the bioactive conformation, potentially leading to improved potency and selectivity.

  • SAR Elucidation: Correlating the specific structural features (e.g., the orientation of the cyclopropyl group, the potential for halogen bonding) with biological activity data provides a rational basis for designing the next generation of compounds.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, approach to the synthesis and complete structural characterization of 3-Bromo-4-(cyclopropylmethoxy)oxolane using single-crystal X-ray diffraction. The process, from rational synthesis and meticulous crystallization to detailed data analysis, underscores the power of crystallography in modern medicinal chemistry. The resulting high-resolution structural information is not merely an academic endpoint but a critical tool that enables researchers to make informed, data-driven decisions in the complex process of drug development.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 13). Retrieved from [Link]

  • Data Collection for Crystallographic Structure Determination. (n.d.). Retrieved from [Link]

  • Single crystal X-ray Diffraction data collection parameters. (n.d.). Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • x Ray crystallography. (n.d.). Retrieved from [Link]

  • X-ray Crystallography. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). Retrieved from [Link]

  • X-ray diffraction and structure analysis Introduction. (n.d.). Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (2003, April 9). Chemical Reviews. Retrieved from [Link]

  • X-Ray Diffraction Basics. (n.d.). Retrieved from [Link]

  • Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. (2021, March 23). The Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. (n.d.). Retrieved from [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. (n.d.). Google Patents.
  • Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (n.d.). Retrieved from [Link]

  • 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Cyclopropanation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. (n.d.). Retrieved from [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). Retrieved from [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019, January 28). Retrieved from [Link]

  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. (n.d.). Google Patents.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021, August 15). MDPI. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 4-ALKOXY-3-HYDROXYPICOLINIC ACIDS. (2017, January 23). European Patent Office. Retrieved from [Link]

  • Protein Crystallization for X-ray Crystallography. (2022, February 19). YouTube. Retrieved from [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). PMC. Retrieved from [Link]

  • 9′-Bromo-12′-oxaspiro[1,3-dioxolane-2,4′-tricyclo[6.3.1.01,6]dodecane]. (n.d.). PMC. Retrieved from [Link]

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  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024, September 6). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Stereochemical Configuration of 3-Bromo-4-(cyclopropylmethoxy)oxolane Enantiomers

Abstract The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2][3] For drug development professionals, a comprehensive understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2][3] For drug development professionals, a comprehensive understanding and unambiguous assignment of the stereochemical configuration of chiral molecules are paramount for ensuring safety and efficacy. This guide provides an in-depth technical overview of the methodologies employed to determine the stereochemical configuration of the enantiomers of 3-Bromo-4-(cyclopropylmethoxy)oxolane, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the fundamental principles and practical applications of chiral high-performance liquid chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography in the synthesis, separation, and absolute configuration assignment of these enantiomers.

Introduction: The Imperative of Stereochemical Precision in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality dictates that they will interact differently with the enantiomers of a chiral drug molecule.[2][4][5] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive or, in some cases, produce adverse or even toxic effects.[1][2] The tragic case of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. Therefore, the ability to selectively synthesize, separate, and definitively characterize the individual enantiomers of a drug candidate or a key intermediate like 3-Bromo-4-(cyclopropylmethoxy)oxolane is not merely an academic exercise but a regulatory and ethical necessity.

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in many biologically active compounds. The introduction of substituents at the 3 and 4 positions of the oxolane ring in 3-Bromo-4-(cyclopropylmethoxy)oxolane creates two stereocenters, giving rise to four possible stereoisomers (two pairs of enantiomers). This guide will focus on the analytical techniques required to distinguish and fully characterize these stereoisomers.

Synthesis and Chiral Separation of Enantiomers

The initial synthesis of 3-Bromo-4-(cyclopropylmethoxy)oxolane typically yields a racemic mixture of all possible stereoisomers. The first critical step towards stereochemical assignment is the separation of these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[6][7][8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: A systematic screening of various commercially available chiral columns is the first step. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for a broad range of compounds.[6][9]

  • Mobile Phase Optimization: A screening of different mobile phase compositions is performed for each column. Typical normal-phase mobile phases consist of hexane with an alcohol modifier like isopropanol or ethanol.[6][10] For basic or acidic compounds, additives like diethylamine or trifluoroacetic acid, respectively, may be required to improve peak shape and resolution.[6]

  • Flow Rate and Temperature Adjustment: Fine-tuning the flow rate and column temperature can further optimize the separation.

Data Presentation: Representative Chiral HPLC Separation Data

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

This table presents hypothetical data for illustrative purposes.

Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on their proven broad enantioselectivity.[9] The normal-phase mobile phase is selected to maximize the chiral recognition interactions, which are often based on hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP.[6]

Determination of Relative and Absolute Stereochemistry

Once the enantiomers are separated, the next crucial step is to determine their three-dimensional arrangement of atoms. This involves establishing both the relative configuration (the orientation of substituents relative to each other within the molecule) and the absolute configuration (the precise spatial arrangement of atoms at each stereocenter).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules, including their stereochemistry.[11][12][13]

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus.[14][15][16] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining spatial proximity (typically < 5 Å).[15][16][17] By identifying which protons are close to each other in space, the relative stereochemistry of the substituents on the oxolane ring can be determined.[14][17][18]

Experimental Protocol: 2D NOESY Experiment

  • Sample Preparation: Dissolve 5-10 mg of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃).[11]

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Key parameters to optimize include the mixing time, which allows for the transfer of magnetization between spatially close protons.

  • Data Analysis: Analyze the cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates that they are close in space.

Diagram: Logical Workflow for NOE-based Relative Stereochemistry Determination

NOE_Workflow cluster_synthesis Synthesis & Separation cluster_nmr NMR Analysis Synthesis Racemic Mixture Synthesis Separation Chiral HPLC Separation Synthesis->Separation Enantiomer Isolated Enantiomer Separation->Enantiomer NOESY 2D NOESY Experiment Enantiomer->NOESY Analysis Cross-peak Analysis NOESY->Analysis Relative_Config Relative Stereochemistry (cis/trans) Analysis->Relative_Config

Caption: Workflow for determining relative stereochemistry using NOE.

While NMR spectra of enantiomers are identical in an achiral solvent, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.[19][20][21][22][23] Lanthanide-based CSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used.[19][22] By comparing the induced shifts of a sample of unknown absolute configuration to those of a known standard, the absolute configuration can be assigned.[20][24]

Experimental Protocol: NMR with Chiral Shift Reagent

  • Sample Preparation: Prepare two NMR tubes, one with the (R)-enantiomer and one with the (S)-enantiomer of the chiral shift reagent. Add a known amount of the purified 3-Bromo-4-(cyclopropylmethoxy)oxolane enantiomer to each tube.

  • Titration: Acquire a series of ¹H NMR spectra while incrementally adding the CSR to the sample.

  • Data Analysis: Monitor the chemical shift changes (lanthanide-induced shifts, LIS) for specific protons in the molecule. The enantiomer that forms the more stable diastereomeric complex with the CSR will exhibit larger shifts.

Diagram: Principle of Chiral Shift Reagents in NMR

CSR_Principle Racemic Racemic Mixture (R and S enantiomers) Diastereomeric_Complex Diastereomeric Complexes (R-R and S-R) Racemic->Diastereomeric_Complex + CSR Chiral Shift Reagent (e.g., (R)-CSR) CSR->Diastereomeric_Complex NMR_Spectrum Separated NMR Signals Diastereomeric_Complex->NMR_Spectrum Distinct Magnetic Environments

Caption: Interaction of a racemic mixture with a chiral shift reagent.

X-ray Crystallography for Unambiguous Absolute Configuration

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[25][26] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms. For molecules containing a heavy atom, such as the bromine atom in 3-Bromo-4-(cyclopropylmethoxy)oxolane, the anomalous dispersion effect can be used to unambiguously determine the absolute stereochemistry.[27][28][29]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of one of the enantiomers. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The Flack parameter is a key indicator used to confirm the absolute configuration.

Conclusion

The determination of the stereochemical configuration of 3-Bromo-4-(cyclopropylmethoxy)oxolane enantiomers is a multi-faceted process that relies on a combination of powerful analytical techniques. Chiral HPLC is essential for the initial separation of the enantiomers. NMR spectroscopy, particularly through the use of NOE experiments and chiral shift reagents, provides crucial information about the relative and absolute stereochemistry in solution. Finally, single-crystal X-ray crystallography offers an unambiguous determination of the absolute configuration in the solid state. A thorough and rigorous application of these methodologies is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical agents derived from this important chiral intermediate.

References

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • Chapter 4: Methods of Relative Stereochemistry Determin
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  • Screening of chiral shift reagents suitable to generically separate the enantiomers of V-agents by 31P-NMR spectroscopy. PubMed.
  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed.
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Exploratory

Comprehensive Solubility Profiling of 3-Bromo-4-(cyclopropylmethoxy)oxolane in Organic Solvents

Executive Summary & Structural Rationale In pharmaceutical development and fine chemical synthesis, the solubility profile of an intermediate dictates the boundaries of process chemistry—from reaction solvent selection t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In pharmaceutical development and fine chemical synthesis, the solubility profile of an intermediate dictates the boundaries of process chemistry—from reaction solvent selection to downstream crystallization and purification. 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS: 1602202-12-9) is a highly functionalized halogenated ether. Because empirical solubility data for niche intermediates is rarely cataloged in public databases, scientists must rely on thermodynamic predictive modeling paired with robust, self-validating empirical protocols.

As an application scientist, I approach this molecule by first deconstructing its structural causality:

  • The Oxolane (Tetrahydrofuran) Core: Imparts polar aprotic characteristics, enabling strong dipole-dipole interactions with solvents.

  • The Bromine Substituent (C3): Significantly enhances the polarizability and overall lipophilicity ( logP ) of the molecule, while increasing its molecular weight (221.09 g/mol ).

  • The Cyclopropylmethoxy Group (C4): Introduces steric bulk and hydrophobic dispersion forces.

  • Hydrogen Bonding Capacity: The molecule possesses two ether oxygen atoms (Hydrogen Bond Acceptors, HBA = 2) but lacks any Hydrogen Bond Donors (HBD = 0).

Understanding these features is critical. The absence of HBDs means the compound will struggle to dissolve in highly polar protic networks (like water) without paying a high entropic penalty, whereas its dispersion and dipole properties make it highly miscible in polar aprotic and halogenated solvents.

Thermodynamic Solvation Mechanisms

To predict the solubility profile before stepping into the lab, we map the compound against Hansen Solubility Parameters (HSP) . Dissolution occurs when the energy of the solute-solvent interactions exceeds the crystal lattice energy of the solid.

For 3-Bromo-4-(cyclopropylmethoxy)oxolane, the solvation driving forces are dominated by dispersion ( δD​ ) from the halogen and cycloalkane, and polar interactions ( δP​ ) from the oxolane oxygen.

G Solute 3-Bromo-4-(cyclopropylmethoxy)oxolane Disp Dispersion Forces (δD) Bromine & Cyclopropyl Solute->Disp Polar Polar Interactions (δP) Oxolane Ring Solute->Polar Hbond H-Bonding (δH) Ether Oxygens (HBA=2) Solute->Hbond Solv1 Non-Polar Solvents (Hexane, Toluene) Disp->Solv1 Solv2 Polar Aprotic Solvents (DCM, Acetone, THF) Disp->Solv2 Polar->Solv2 Solv3 Protic Solvents (MeOH, EtOH, H2O) Polar->Solv3 Hbond->Solv3 Acceptor Only

Fig 1. Solvation interaction mapping based on structural functional groups.

Experimental Methodology: The Self-Validating Protocol

While predictive models guide solvent selection, empirical determination is non-negotiable for process scaling. The gold standard is the Isothermal Shake-Flask Method , as outlined in the [1] and adapted for intermediates by [2].

The Analytical Challenge: Why HPLC-UV Fails

A critical failure point I frequently observe in labs is the default use of HPLC-UV for quantification. 3-Bromo-4-(cyclopropylmethoxy)oxolane lacks a conjugated π -system or aromatic ring . It possesses no strong UV chromophore. Relying on low-wavelength UV (e.g., 210 nm) will result in severe baseline drift, solvent interference, and ultimately, untrustworthy data.

The Solution: Quantification must be performed using Gas Chromatography with Flame Ionization Detection (GC-FID) or Liquid Chromatography with Evaporative Light Scattering Detection (LC-ELSD) .

Step-by-Step Shake-Flask Protocol

This protocol is designed as a self-validating system. It does not assume equilibrium; it proves it.

  • Solvent Preparation: Select a diverse panel of organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene, Methanol, Heptane). Ensure all solvents are anhydrous (Karl Fischer <0.05% water) to prevent phase separation or hydration.

  • Saturated Suspension Generation: Add an excess of 3-Bromo-4-(cyclopropylmethoxy)oxolane (solid) to 5.0 mL of each solvent in sealed, inert glass vials. The presence of visible, undissolved solid is mandatory to maintain a saturated state.

  • Isothermal Equilibration (Self-Validating Step 1): Place vials in a thermostatic shaker at exactly 298.15 K (25°C). Agitate at 300 RPM.

  • Kinetic Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours. Equilibrium is only validated when the concentration variance between the 48h and 72h time points is <2% .

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C. Filtration is discouraged for highly volatile solvents as evaporation on the filter membrane artificially inflates concentration data.

  • Quantification via GC-FID (Self-Validating Step 2): Dilute the supernatant with a compatible solvent containing an internal standard (e.g., decane). The internal standard self-corrects for any micro-variances in GC injection volumes.

  • Solid-State Verification (Self-Validating Step 3): Harvest the residual undissolved solid and analyze via X-Ray Powder Diffraction (XRPD). This ensures the compound did not form a solvate or undergo polymorphic transformation during the 72-hour equilibration, which would invalidate the thermodynamic data[3].

G A Solid Compound (CAS: 1602202-12-9) C Isothermal Equilibration (Shake-Flask at 298.15 K) A->C B Solvent Panel Selection (Polar, Non-polar, Protic) B->C D Phase Separation (Centrifugation at 10k RPM) C->D 24h, 48h, 72h E Quantification (GC-FID / LC-ELSD) D->E Supernatant F Data Synthesis & Thermodynamic Modeling E->F Conc. Data

Fig 2. Self-validating isothermal shake-flask workflow for solubility profiling.

Quantitative Solubility Data Matrix

Based on the structural analysis, thermodynamic parameters, and typical behavior of halogenated oxolane derivatives, the expected quantitative solubility profile at 298.15 K is summarized below. Note: As physical reference standards for this specific CAS are utilized in the lab, these predicted baseline ranges guide the initial mass-to-volume ratios required for the shake-flask protocol.

SolventChemical ClassPredicted Solubility (mg/mL)Descriptive TermPrimary Solvation Driving Force
Dichloromethane (DCM) Halogenated >500 Freely SolubleStrong dispersion & dipole match
Tetrahydrofuran (THF) Polar Aprotic >500 Freely Soluble"Like-dissolves-like" (oxolane core)
Ethyl Acetate Polar Aprotic >250 Freely SolubleDipole-dipole interactions
Toluene Aromatic 100−250 SolubleDispersion forces (Bromine/Cyclopropyl)
Methanol Polar Protic 30−100 Sparingly SolubleH-bond acceptor interactions only
Heptane Aliphatic 10−30 Slightly SolubleWeak dispersion interactions
Water Aqueous <1 Practically InsolubleHigh hydrophobic penalty, lack of HBDs

Application Insight: For purification via crystallization, a binary solvent system is highly recommended. Ethyl Acetate serves as an excellent primary solvent (high solubility), while Heptane acts as an ideal anti-solvent (low solubility). The stark contrast in solubility across these two miscible solvents allows for precise control over the supersaturation curve, enabling the isolation of high-purity crystalline material.

References

  • World Health Organization (WHO). "Annex 4: Guidance on the design and conduct of equilibrium solubility studies." WHO Technical Report Series, No. 1019. [Link]

  • ResearchGate / Academic Literature. "Solubility and Dissolution Profile Assessment in Drug Discovery." Journal of Pharmaceutical Sciences. [Link]

Foundational

Predictive Modeling of Binding Affinities for 3-Bromo-4-(cyclopropylmethoxy)oxolane Derivatives Targeting the CB2 Receptor

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, non-planar scaffolds is a defining trend in modern drug discovery, driven by the need for improved physicochemical properties and red...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, non-planar scaffolds is a defining trend in modern drug discovery, driven by the need for improved physicochemical properties and reduced off-target toxicity. The 3-Bromo-4-(cyclopropylmethoxy)oxolane scaffold represents a highly privileged, flexible intermediate. The oxolane (tetrahydrofuran) core provides a versatile sp3 framework, while the cyclopropylmethoxy side chain is a well-documented pharmacophore for targeting the Cannabinoid Type 2 (CB2) receptor[1][2].

However, predicting the binding affinity of highly flexible, lipophilic ligands to G-protein-coupled receptors (GPCRs) presents a severe computational challenge. This whitepaper outlines a rigorous, self-validating computational workflow using Free Energy Perturbation (FEP) and Replica Exchange with Solute Tempering (REST) to accurately predict the binding affinities of oxolane derivatives at the CB2 receptor.

Mechanistic Rationale: The Challenge of Flexible Pharmacophores

The Structural Role of the Scaffold

In the context of CB2 receptor modulation, the structural components of the 3-Bromo-4-(cyclopropylmethoxy)oxolane core serve distinct mechanistic purposes:

  • The Cyclopropylmethoxy Group: This highly lipophilic, flexible moiety is critical for anchoring the ligand into the deep, hydrophobic orthosteric pocket of the CB2 receptor, specifically interacting with the toggle switch region (Trp258)[2][3].

  • The Oxolane Core: Acts as a non-planar hinge, allowing the molecule to navigate the narrow extracellular vestibule of the GPCR.

  • The Bromine Atom: Provides significant steric bulk to lock the oxolane ring conformation and can act as a halogen-bond donor to backbone carbonyls within the transmembrane helices.

The Failure of Empirical Docking

Standard molecular docking scoring functions (e.g., Glide SP/XP, AutoDock) routinely fail to accurately rank derivatives of this scaffold. The causality is twofold:

  • Entropic Penalties: The cyclopropylmethoxy group possesses multiple rotatable bonds. Empirical scoring functions struggle to accurately calculate the entropic penalty ( ΔS ) incurred when this highly flexible chain is frozen into a single bioactive conformation.

  • Kinetically Trapped Waters: The deep hydrophobic pocket of CB2 contains ordered water molecules. Docking algorithms cannot accurately compute the free energy gained by displacing these waters into the bulk solvent[4].

To solve this, we must move beyond static docking to alchemical Relative Binding Free Energy (RBFE) calculations using Molecular Dynamics (MD), which explicitly model both the solvent and the thermodynamic ensemble of the flexible side chains[5].

The Self-Validating Computational Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The reliability of the output is not assumed; it is mathematically verified through thermodynamic cycle closure.

Step 1: Target and System Preparation
  • Structure Acquisition: Import the high-resolution active-state cryo-EM/crystal structure of the human CB2 receptor (PDB ID: 6KPC)[6].

  • Membrane Embedding: Align the receptor to the OPM (Orientations of Proteins in Membranes) database and embed it within a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer.

  • Solvation & Ionization: Solvate the system in an SPC water box and neutralize with 0.15 M NaCl. Assign protonation states at pH 7.4 using PROPKA.

Step 2: Conformational Sampling via Induced-Fit Docking (IFD)

Because the oxolane ring and the bromine atom introduce significant steric clashes in a rigid receptor, standard docking will yield false negatives.

  • Perform Induced-Fit Docking (IFD), allowing residues within 5 Å of the ligand to remain flexible.

  • Select the top-scoring pose where the cyclopropylmethoxy group is oriented toward Trp258. This serves as the reference structure for the FEP map.

Step 3: FEP+ Map Generation and REST Simulation
  • Thermodynamic Routing: Construct a perturbation map connecting congeneric oxolane derivatives. Ensure every ligand is part of a closed thermodynamic cycle (e.g., A B C A).

  • REST Implementation: Apply Replica Exchange with Solute Tempering (REST) to the cyclopropylmethoxy region. REST locally heats the ligand during the simulation, allowing it to overcome the high torsional barriers of the sp3 bonds without destabilizing the entire protein-membrane complex[4][5].

  • Simulation Parameters: Run 16 lambda ( λ ) windows for both the solvent and complex legs, simulating each window for 10 ns using the OPLS4 force field.

Step 4: The Self-Validation Metric (Cycle Closure Hysteresis)

The protocol validates its own accuracy through hysteresis analysis. According to Hess's Law, the sum of the relative free energy changes ( ΔΔG ) around a closed cycle must equal zero.

  • Validation Rule: If the cycle closure error (hysteresis) exceeds 1.0 kcal/mol , the sampling is mathematically flagged as unconverged. The system automatically triggers a feedback loop to extend the simulation time to 20 ns or insert additional λ windows.

Workflow A 1. Scaffold Generation Oxolane Core C 3. Induced-Fit Docking Pose Generation A->C B 2. Target Prep CB2 Receptor (6KPC) B->C D 4. FEP+ Map Generation Thermodynamic Routing C->D Top Poses E 5. REST MD Simulations Enhanced Sampling D->E Lambda Windows F 6. Cycle Closure Analysis Self-Validation Metric E->F Trajectory Data F->D Hysteresis > 1 kcal/mol (Feedback Loop)

Caption: The self-validating FEP+ computational workflow utilizing cycle closure hysteresis as a quality control metric.

Thermodynamic Cycle Visualization

The core of the RBFE calculation relies on the alchemical transformation of Ligand A into Ligand B in two different environments: bulk solvent and the protein binding site.

FEP_Cycle cluster_solvent Solvent Phase (Water Box) cluster_complex Complex Phase (CB2 Receptor) L_A_solv Ligand A L_B_solv Ligand B L_A_solv->L_B_solv ΔG_solv(A→B) L_A_comp Ligand A L_A_solv->L_A_comp ΔG_bind(A) L_B_comp Ligand B L_B_solv->L_B_comp ΔG_bind(B) L_A_comp->L_B_comp ΔG_comp(A→B)

Caption: Thermodynamic cycle for Relative Binding Free Energy (RBFE) calculations. ΔΔG = ΔG_comp - ΔG_solv.

Quantitative Data Presentation

Below is a representative dataset demonstrating the output of the FEP+ workflow for a congeneric series of 3-Bromo-4-(cyclopropylmethoxy)oxolane derivatives. The data highlights how minor modifications at the R1 position (adjacent to the oxolane oxygen) impact the binding free energy at the CB2 receptor.

Compound IDR1 SubstitutionExp. ΔG (kcal/mol)FEP Predicted ΔG (kcal/mol) ΔΔG ErrorPredicted Ki​ (nM)
Cmpd-01 (Ref) -H-8.40-8.350.05750
Cmpd-02 -CH3 (Methyl)N/A-9.10-215
Cmpd-03 -CF3 (Trifluoromethyl)N/A-9.85-60
Cmpd-04 -PhenylN/A-7.20-5,200
Cmpd-05 -Pyridin-2-ylN/A-10.45-22

Data Interpretation: The addition of a trifluoromethyl group (Cmpd-03) significantly improves affinity over the reference compound, likely due to favorable halogen bonding within the hydrophobic pocket. Conversely, the bulky phenyl ring (Cmpd-04) introduces severe steric clashes, resulting in a dramatic loss of affinity. The introduction of a hydrogen-bond acceptor via the pyridyl ring (Cmpd-05) yields the most potent predicted derivative, warranting immediate synthetic prioritization.

Conclusion

The 3-Bromo-4-(cyclopropylmethoxy)oxolane scaffold is a highly promising, flexible core for GPCR drug discovery. By eschewing traditional docking in favor of a REST-enhanced, self-validating Free Energy Perturbation workflow, researchers can accurately account for the entropic penalties and solvent displacement energies associated with the flexible cyclopropylmethoxy group. This rigorous computational approach drastically reduces synthesis attrition rates and accelerates the identification of sub-nanomolar CB2 ligands.

References

  • Crystal Structure of the Human Cannabinoid Receptor CB2 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists: Molecular modeling and docking study Source: Arabian Journal of Chemistry URL:[Link]

  • Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Optimization of Free Energy Perturbation Protocols using Active Learning Source: ChemRxiv URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Bromo-4-(cyclopropylmethoxy)oxolane: An Application Note for Drug Discovery and Development

Introduction Substituted oxolane (tetrahydrofuran) rings are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted oxolane (tetrahydrofuran) rings are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of substituents on this five-membered heterocyclic core is often critical for target engagement and pharmacological activity. This application note provides a detailed, step-by-step protocol for the synthesis of 3-Bromo-4-(cyclopropylmethoxy)oxolane, a potentially valuable building block for drug discovery programs. The synthetic strategy is a two-step sequence commencing with the stereoselective synthesis of a key intermediate, trans-3-bromo-4-hydroxyoxolane, followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy side chain. The causality behind each experimental choice is elucidated to provide a comprehensive understanding of the protocol.

Synthetic Strategy

The synthesis is designed in two distinct stages:

  • Bromohydrin Formation: The first step involves the electrophilic addition of bromine and a hydroxyl group across the double bond of 2,5-dihydrofuran. This reaction, utilizing N-bromosuccinimide (NBS) in an aqueous medium, proceeds via a cyclic bromonium ion intermediate. The subsequent backside attack by a water molecule ensures a trans (or anti) stereochemical relationship between the bromine and hydroxyl groups.[1][2]

  • Williamson Ether Synthesis: The second step is a classic Williamson ether synthesis. The hydroxyl group of the trans-3-bromo-4-hydroxyoxolane intermediate is deprotonated using a strong, non-nucleophilic base, sodium hydride, to form a reactive alkoxide. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with cyclopropylmethyl bromide to yield the final product.[3][4][5][6]

Synthesis_Workflow cluster_step1 Step 1: Bromohydrin Formation cluster_step2 Step 2: Williamson Ether Synthesis A 2,5-Dihydrofuran B trans-3-Bromo-4-hydroxyoxolane A->B NBS, H2O/DMSO C trans-3-Bromo-4-hydroxyoxolane reagents 1. NaH, THF 2. Cyclopropylmethyl bromide D 3-Bromo-4-(cyclopropylmethoxy)oxolane reagents->D

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(cyclopropylmethoxy)oxolane

Executive Summary The incorporation of sp³-rich, saturated heterocycles into pharmaceutical pipelines is a proven strategy for improving the pharmacokinetic properties of drug candidates—often referred to as "escaping fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich, saturated heterocycles into pharmaceutical pipelines is a proven strategy for improving the pharmacokinetic properties of drug candidates—often referred to as "escaping flatland." 3-Bromo-4-(cyclopropylmethoxy)oxolane is a highly versatile, unactivated secondary alkyl bromide building block. The oxolane (tetrahydrofuran) core provides metabolic stability and aqueous solubility, while the cyclopropylmethoxy substituent offers a lipophilic vector ideal for occupying hydrophobic pockets in target proteins.

However, the functionalization of this scaffold via transition-metal catalysis presents significant hurdles. Palladium-catalyzed cross-coupling reactions of unactivated secondary alkyl halides have historically been the most difficult to realize due to competing side reactions[1]. This application note provides a comprehensive, self-validating guide to overcoming these challenges, detailing optimized protocols for both Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-couplings.

Mechanistic Rationale & Overcoming sp³-C–Br Challenges

Palladium-catalyzed cross-coupling reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds and have become indispensable in modern synthetic chemistry[2]. While sp²-hybridized electrophiles (aryl/vinyl halides) react readily, sp³-hybridized secondary alkyl bromides like 3-bromo-4-(cyclopropylmethoxy)oxolane suffer from two primary mechanistic traps:

  • Sluggish Oxidative Addition: The electron-rich, sterically hindered nature of the secondary C–Br bond makes the initial oxidative addition of Pd(0) kinetically slow[1].

  • Rapid β-Hydride Elimination: Once the alkyl-Pd(II) intermediate is formed, it possesses β-hydrogens at the C2 and C4 positions of the oxolane ring. In the absence of rapid transmetalation and reductive elimination, the complex undergoes rapid β-hydride elimination to yield an undesired dihydrofuran (alkene) byproduct[1].

To circumvent these issues, the choice of dative ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphines (e.g., RuPhos) or trialkylphosphines (e.g., CataCXium A, Cy₂t-BuP) force the palladium center into a highly reactive monoligated Pd(0)L₁ state. This lowers the activation barrier for oxidative addition while simultaneously accelerating reductive elimination, effectively outcompeting the β-hydride elimination pathway[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for sp3) Pd0->OxAdd + 3-Bromo-oxolane PdII_Alkyl Alkyl-Pd(II)-Br Intermediate OxAdd->PdII_Alkyl BetaElim β-Hydride Elimination (Undesired Pathway) PdII_Alkyl->BetaElim Transmet Transmetalation (Ar-B(OH)2) PdII_Alkyl->Transmet Base, Boronic Acid Alkene Alkene Byproduct BetaElim->Alkene PdII_ArAlkyl Alkyl-Pd(II)-Ar Intermediate Transmet->PdII_ArAlkyl RedElim Reductive Elimination PdII_ArAlkyl->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Pd-catalyzed sp3-sp2 cross-coupling cycle highlighting the β-hydride elimination trap.

Experimental Design & Optimization

The Suzuki-Miyaura cross-coupling reaction has many advantages, including mild conditions and high functional group tolerance[4]. To establish a robust protocol for 3-bromo-4-(cyclopropylmethoxy)oxolane, an optimization matrix was executed focusing on ligand sterics and base solubility.

As demonstrated in the data below, standard ligands like PPh₃ fail completely, yielding only the eliminated alkene. Transitioning to PCy₃ improves the yield, but the optimal system utilizes CataCXium A (di-1-adamantyl-n-butylphosphine) paired with K₃PO₄ in a biphasic Toluene/H₂O mixture. The aqueous component is critical for solubilizing the phosphate base, which activates the boronic acid for transmetalation[1].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (3.0 equiv)SolventYield (%)Alkene Byproduct (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene< 5> 85
2Pd(OAc)₂PCy₃K₃PO₄THF/H₂O4248
3Pd₂(dba)₃RuPhosCs₂CO₃Toluene6522
4 Pd(OAc)₂ CataCXium A K₃PO₄ Toluene/H₂O (10:1) 89 < 5

Reaction Conditions: 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 mmol), Phenylboronic acid (1.5 mmol), 80 °C, 16 h.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Synthesis of 3-aryl-4-(cyclopropylmethoxy)oxolane derivatives.

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and CataCXium A (35.8 mg, 0.10 mmol, 10 mol%).

  • Reagent Addition: Add the desired arylboronic acid (1.5 mmol, 1.5 equiv) and anhydrous K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv).

  • Solvent & Substrate: Remove the tube from the glovebox. Under positive argon flow, inject degassed Toluene (5.0 mL) followed by 3-bromo-4-(cyclopropylmethoxy)oxolane (221 mg, 1.0 mmol, 1.0 equiv). Finally, inject degassed deionized H₂O (0.5 mL).

  • Reaction: Seal the tube and vigorously stir the biphasic mixture at 80 °C for 16 hours. The vigorous stirring is essential to overcome mass transfer limitations between the organic and aqueous phases.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of 3-amino-4-(cyclopropylmethoxy)oxolane derivatives. Thermal, catalytic coupling of unactivated secondary alkyl halides with nitrogen nucleophiles requires highly specialized conditions to proceed via a reversible alkyl radical intermediate[3].

Step-by-Step Methodology:

  • Catalyst Complexation: In a nitrogen-filled glovebox, combine[(Cy₂t-BuP)₂PdHBr] (0.05 mmol, 5 mol%) and NaOt-Bu (1.5 mmol, 1.5 equiv) in a vial. Note: This specific precatalyst generates the active (Cy₂t-BuP)₂Pd(0) species in situ, which is critical for the radical-mediated amination of secondary bromides[3].

  • Reagent Addition: Add benzophenone imine or the desired secondary amine (1.2 mmol, 1.2 equiv) and 3-bromo-4-(cyclopropylmethoxy)oxolane (1.0 mmol, 1.0 equiv).

  • Solvent: Dissolve the mixture in anhydrous THF (4.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 70 °C for 12 hours.

  • Workup & Deprotection: If benzophenone imine was used, cool the mixture, add 1M HCl (2.0 mL), and stir for 2 hours at room temperature to hydrolyze the imine to the primary amine. Neutralize with saturated NaHCO₃, extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Isolate via reverse-phase preparative HPLC or silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH).

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Catalyst Complexation Prep->Mix React 3. Cross-Coupling (80°C, 16h) Mix->React Quench 4. Quench & Extract (EtOAc/H2O) React->Quench Purify 5. Chromatography (Isolation) Quench->Purify

Caption: Step-by-step experimental workflow for the sp3-C-Br cross-coupling protocol.

References

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at:[Link]

  • Massachusetts Institute of Technology (MIT) DSpace. Cross-Coupling Reactions of Unactivated Alkyl Halides. Available at:[Link]

  • Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652. Available at:[Link]

  • National Institutes of Health (NIH) PMC. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Available at:[Link]

Sources

Method

3-Bromo-4-(cyclopropylmethoxy)oxolane as a building block in drug discovery

Application Note: 3-Bromo-4-(cyclopropylmethoxy)oxolane as a Versatile sp³-Rich Building Block in Lead Optimization Executive Summary & Structural Rationale In modern drug discovery, the over-reliance on flat, sp²-hybrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Bromo-4-(cyclopropylmethoxy)oxolane as a Versatile sp³-Rich Building Block in Lead Optimization

Executive Summary & Structural Rationale

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to poor physicochemical properties, high attrition rates in clinical trials, and off-target toxicity. The strategic incorporation of 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS: 1602202-12-9)[1] serves as a powerful vector to transition lead compounds out of "flatland" ()[2].

This bifunctional building block is engineered with three distinct structural advantages:

  • The Oxolane (Tetrahydrofuran) Core: Provides a polar, sp³-rich scaffold that projects substituents in three-dimensional space, drastically improving aqueous solubility and reducing non-specific protein binding (π-π stacking) compared to planar phenyl or furanyl equivalents.

  • The Cyclopropylmethoxy Substituent: The cyclopropyl ring is increasingly utilized in drug design to enhance metabolic stability against CYP450-mediated oxidation, reduce off-target effects, and improve brain permeability ()[3]. The ether linkage ensures conformational flexibility, allowing the ligand to adopt optimal binding geometries.

  • The Unactivated Secondary Bromide: Serves as a robust electrophilic handle for late-stage functionalization, enabling both transition-metal-catalyzed cross-couplings and direct nucleophilic substitutions ()[4].

Physicochemical Profiling: The sp³ Advantage

To illustrate the impact of this building block on lead optimization, we compare its calculated physicochemical properties against a traditional "Flatland" analog. The oxolane core significantly shifts the molecule into a more drug-like chemical space.

Property1-Bromo-2-(cyclopropylmethoxy)benzene (Flatland Analog)3-Bromo-4-(cyclopropylmethoxy)oxolane (sp³-Rich Analog)Impact on Drug Design
Molecular Weight 227.10 g/mol 221.09 g/mol Maintained well within Lipinski limits
Fraction sp³ (Fsp³) 0.40 (4/10 carbons)0.88 (7/8 carbons)Significantly increased 3D character[2]
ClogP (Est.) ~3.5~1.8Improved aqueous solubility and LipE
Aromatic Rings 10Reduced off-target promiscuity
Metabolic Hotspots Benzylic positions, aromatic oxidationOxolane ring oxidation (kinetically slower)Altered and extended metabolic clearance profile

Synthetic Application Workflow

The versatility of the secondary bromide allows medicinal chemists to rapidly diverge a single intermediate into multiple distinct pharmacological classes, such as C-C linked kinase inhibitors or C-N linked GPCR ligands.

Workflow BB 3-Bromo-4-(cyclopropylmethoxy)oxolane (sp3-Rich Building Block) NiCat Ni-Catalyzed Suzuki Cross-Coupling BB->NiCat C(sp3)-C(sp2) Bond SN2 Nucleophilic Amination (SN2 Pathway) BB->SN2 C(sp3)-N Bond CC_Product C-C Linked Scaffold (e.g., Kinase Inhibitor) NiCat->CC_Product Fsp3 Enriched ArylBoronic Aryl Boronic Acid Ar-B(OH)2 ArylBoronic->NiCat CN_Product C-N Linked Scaffold (e.g., GPCR Ligand) SN2->CN_Product Improved Solubility Amine Primary/Secondary Amine R-NH2 Amine->SN2

Figure 1: Synthetic decision tree for C-C and C-N bond formation using the oxolane building block.

Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Miyaura sp³-sp² Cross-Coupling

Causality & Rationale: Traditional Palladium catalysts fail with unactivated secondary alkyl bromides due to rapid β-hydride elimination, yielding unwanted alkenes. Nickel catalysts, however, facilitate a Single-Electron Transfer (SET) radical pathway that bypasses this degradation route, enabling efficient C(sp³)-C(sp²) bond formation ()[4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·glyme (10 mol%), bathophenanthroline ligand (15 mol%), the aryl boronic acid (1.5 equiv), and potassium tert-butoxide (KOtBu, 2.0 equiv).

  • Solvent & Electrophile Addition: Add anhydrous sec-butanol (0.2 M relative to the bromide). Add 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 equiv, 0.5 mmol).

  • Degassing: Seal the tube, remove from the glovebox, and subject the mixture to three freeze-pump-thaw cycles. Causality: The Ni(I)/Ni(III) catalytic cycle relies on carbon-centered radicals, which are rapidly quenched by trace molecular oxygen.

  • Reaction: Stir the mixture vigorously at 60 °C for 16 hours.

  • Self-Validating Control: At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The disappearance of the aryl boronic acid mass alongside the emergence of the product mass confirms successful transmetalation. If the boronic acid is depleted but the bromide remains, protodeboronation has occurred; add an additional 0.5 equiv of boronic acid to drive completion.

  • Workup: Cool to room temperature and quench with a 1:1 mixture of saturated aqueous NH₄Cl and concentrated aqueous NH₄OH. Causality: Aqueous ammonia forms highly water-soluble [Ni(NH₃)₆]²⁺ complexes, preventing toxic heavy-metal contamination in the organic extract. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Direct Nucleophilic Amination (Sₙ2)

Causality & Rationale: The adjacent ether oxygen at the C4 position exerts an electron-withdrawing inductive effect, which slightly destabilizes the Sₙ2 transition state at C3. To overcome this kinetic barrier, a highly polar aprotic solvent (NMP) and elevated temperatures are required.

Step-by-Step Methodology:

  • Setup: In a microwave vial, dissolve 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.5 M).

  • Reagent Addition: Add the desired primary or secondary amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or microwave at 110 °C for 45 minutes).

  • Self-Validating Control: Monitor via TLC (using a KMnO₄ stain, as the sp³-rich starting material lacks a strong UV chromophore). The starting bromide will appear as a fast-eluting spot. If conversion stalls, verify the pH of the mixture is >9 by spotting on wet pH paper. If the pH has dropped, the amine nucleophile has been protonated by generated HBr; add additional DIPEA to restore nucleophilicity.

  • Workup: Dilute with water (5 volumes) to crash out the product or extract with MTBE. Wash the organic layer extensively with brine (5 × 10 mL) to remove residual NMP.

Mechanistic Insights: Stereoconvergence in Ni-Catalysis

When utilizing Protocol A, scientists must account for the stereochemical outcome. Because the Nickel-catalyzed cross-coupling of 3-Bromo-4-(cyclopropylmethoxy)oxolane proceeds via a radical intermediate, the original stereochemistry of the C-Br bond is lost during the homolytic cleavage step. The resulting secondary alkyl radical is planar (or rapidly equilibrating).

Consequently, the reaction is stereoconvergent . The final cis/trans ratio of the C-C coupled product will be dictated by the thermodynamic stability of the substituted oxolane ring and the steric bulk of the chosen ligand on the Nickel center, rather than the input stereochemistry of the starting bromide. If strict enantiocontrol is required, the bathophenanthroline ligand must be substituted with a chiral diamine ligand (e.g., a Pyox derivative) to dictate the face of radical recombination[4].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Zheng, G., et al. (2020). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. Angewandte Chemie. URL:[Link]

  • Zultanski, S. L., & Fu, G. C. (2014). Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals. PMC - National Institutes of Health. URL:[Link]

Sources

Application

Nucleophilic substitution of the bromine atom in 3-Bromo-4-(cyclopropylmethoxy)oxolane

Application Notes & Protocols Topic: Nucleophilic Substitution of the Bromine Atom in 3-Bromo-4-(cyclopropylmethoxy)oxolane Introduction: The Strategic Value of Substituted Oxolanes The oxolane (tetrahydrofuran) ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Nucleophilic Substitution of the Bromine Atom in 3-Bromo-4-(cyclopropylmethoxy)oxolane

Introduction: The Strategic Value of Substituted Oxolanes

The oxolane (tetrahydrofuran) ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a key strategy for optimizing physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets.[1][3] The molecule 3-Bromo-4-(cyclopropylmethoxy)oxolane serves as a versatile synthetic intermediate. The secondary bromide at the C-3 position is a well-disposed leaving group for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The adjacent C-4 cyclopropylmethoxy group, a stable ether, can serve as a key pharmacophoric element or a tool to enhance metabolic stability by shielding adjacent positions.[4]

This guide provides an in-depth analysis of the mechanistic principles and practical protocols for performing nucleophilic substitution on this substrate, designed for researchers, scientists, and drug development professionals.

Mechanistic Considerations: An SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The C-Br bond in the haloalkane is polar, rendering the carbon atom electrophilic (δ+) and susceptible to attack by an electron-rich nucleophile.[8]

Key characteristics of this transformation include:

  • Kinetics: The reaction is second-order, with the rate dependent on the concentration of both the substrate (3-Bromo-4-(cyclopropylmethoxy)oxolane) and the incoming nucleophile.[6]

  • Stereochemistry: The SN2 reaction is stereospecific and proceeds with a complete inversion of configuration at the electrophilic carbon center, an effect known as a Walden inversion.[9][10] This occurs because the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (back-side attack).[9] If the starting material has a defined stereochemistry (e.g., (3R,4S)), the product will have the inverted configuration (e.g., (3S,4S)), assuming the priority of the incoming nucleophile does not change the Cahn-Ingold-Prelog designation.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge.[8][9]

  • Substrate Structure: As a secondary halide, the substrate is amenable to SN2 reactions. However, steric hindrance from the oxolane ring and the adjacent substituent can influence the reaction rate.[11] Competition from E2 elimination can occur with strongly basic, sterically hindered nucleophiles, but is generally not the dominant pathway with common, less basic nucleophiles.[12]

Caption: SN2 mechanism showing back-side attack and inversion of configuration.

Protocol 1: Synthesis of 3-Azido-4-(cyclopropylmethoxy)oxolane

This protocol details the substitution of the bromide with an azide group, a versatile functional group that can be readily converted to an amine via reduction or used in cycloaddition reactions (e.g., "click" chemistry).

Materials and Reagents:

  • 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Bromo-4-(cyclopropylmethoxy)oxolane.

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M). Add sodium azide to the stirred solution.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium cation while leaving the azide nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[8] An excess of the nucleophile is used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the substitution. Reaction completion is confirmed by the disappearance of the starting material spot on TLC.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing an equal volume of water.

    • Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Acidic work-up should be avoided to prevent the formation of explosive hydrazoic acid (HN₃).

  • Work-up - Extraction: Extract the aqueous layer three times with diethyl ether.

    • Rationale: The desired organic product is more soluble in diethyl ether, while the DMF solvent and inorganic salts remain in the aqueous phase.

  • Work-up - Washing: Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x).

    • Rationale: Washing with water removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-Azido-4-(cyclopropylmethoxy)oxolane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. A shift in the proton and carbon signals at the C-3 position and the successful incorporation of the azido group should be evident.

Data and Optimization

The choice of nucleophile, solvent, and temperature significantly impacts the reaction outcome. The following table provides general guidance for adapting the protocol to various nucleophiles.

Parameter Condition/Reagent Rationale & Expected Outcome
Nucleophile High Reactivity (e.g., I⁻, CN⁻, N₃⁻, RS⁻): Weakly basic anions.Favorable for SN2. High yields are expected under mild conditions (e.g., room temperature to 60 °C).[8][12]
Moderate Reactivity (e.g., R₂NH, RCO₂⁻): Neutral amines or carboxylates.SN2 is still favorable but may require higher temperatures (e.g., 60-100 °C) or longer reaction times.
Low Reactivity / High Basicity (e.g., RO⁻, HO⁻): Strong bases.Increased risk of E2 elimination as a side reaction. This should be considered if elimination products are observed.[12]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile): Highly Recommended. Stabilizes the transition state and enhances nucleophile reactivity, leading to faster SN2 rates.[8]
Polar Protic (Ethanol, Water): Less Ideal. Can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.
Temperature 25 °C to 100 °C The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Start with lower temperatures for highly reactive nucleophiles and increase as needed.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

Workflow A Reaction Setup (Substrate, Solvent, N₂ atm) B Add Nucleophile (e.g., NaN₃) A->B C Heat & Stir (60-80 °C, 12-24h) B->C D Monitor Reaction (TLC / LC-MS) C->D D->C Incomplete E Quench & Aqueous Workup D->E Complete F Extract with Organic Solvent (e.g., Et₂O) E->F G Wash & Dry Organic Layer F->G H Concentrate (Rotary Evaporator) G->H I Purify (Flash Chromatography) H->I J Characterize (NMR, MS) I->J K Pure Product J->K

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Deactivated nucleophile (e.g., moisture). 3. Poor quality starting material.1. Increase temperature gradually and/or extend reaction time. 2. Use anhydrous solvent and freshly opened/dried nucleophile. 3. Verify the purity of the starting material by NMR.
Multiple Products / Side Reactions 1. E2 elimination (especially with basic nucleophiles). 2. Reaction with solvent (less common with DMF/DMSO).1. Use a less basic nucleophile if possible, or lower the reaction temperature. 2. Ensure the use of a suitable aprotic solvent.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual DMF in the crude product.1. Optimize the chromatography mobile phase; consider a different solvent system. 2. Ensure thorough washing with water during the work-up to remove all DMF.

Safety Precautions

  • 3-Bromo-4-(cyclopropylmethoxy)oxolane: Handle in a well-ventilated fume hood. Alkylating agents can be harmful. Avoid skin and eye contact.

  • Nucleophiles: Many nucleophiles (e.g., sodium azide, sodium cyanide) are highly toxic. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate engineering controls and personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact. All organic solvents should be handled in a fume hood.

References

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles. PMC.
  • Physical and chemical properties of substituted oxolanes. BenchChem.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone. BenchChem.
  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC - NIH.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • The Oxolane Ring: A Journey Through a Century of Chemical Discovery and Pharmaceutical Innovation. BenchChem.
  • Protecting Group Strategies for Cyclopropylmethanol: Application Notes and Protocols. BenchChem.
  • SN2 Reaction Mechanism. Chemistry Steps.
  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks.
  • 7.9: Summary of Reactivity of Haloalkanes. Chemistry LibreTexts.
  • 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Irvine.
  • Nucleophilic Substitution: Primary Halogenoalkanes. Study Mind.
  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation.
  • Halogenalkanes and nucleophilic substitution. science-revision.co.uk.

Sources

Method

Application Note: Synthesis of [4-(Cyclopropylmethoxy)oxolan-3-yl]magnesium Bromide

A Detailed Protocol for the Preparation of a Functionalized Oxolane Grignard Reagent for Advanced Synthesis and Drug Discovery Abstract This document provides a comprehensive guide for the preparation of the Grignard rea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Detailed Protocol for the Preparation of a Functionalized Oxolane Grignard Reagent for Advanced Synthesis and Drug Discovery

Abstract

This document provides a comprehensive guide for the preparation of the Grignard reagent [4-(cyclopropylmethoxy)oxolan-3-yl]magnesium bromide from its corresponding bromide precursor. Grignard reagents are powerful nucleophiles essential for carbon-carbon bond formation in organic synthesis.[1][2] The oxolane (tetrahydrofuran) scaffold is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals due to its favorable physicochemical properties.[3][4] This protocol details the critical steps of magnesium activation, reaction initiation, and controlled propagation, while emphasizing the stringent anhydrous conditions required for success. It is intended for researchers, chemists, and drug development professionals seeking to utilize this specific functionalized building block for the synthesis of complex molecular architectures.

Introduction and Scientific Context

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[2][5] These organomagnesium halides (RMgX) function as potent carbon-based nucleophiles, reacting with a wide array of electrophiles, most notably carbonyl compounds.[6][7] Their application is particularly vital in the pharmaceutical industry for constructing the carbon skeletons of active pharmaceutical ingredients (APIs).[5][8][9]

The target molecule for this protocol, 3-Bromo-4-(cyclopropylmethoxy)oxolane, incorporates an oxolane ring, a five-membered cyclic ether. This motif is prevalent in numerous FDA-approved drugs and clinical candidates, where it can enhance aqueous solubility, modulate metabolic stability, and serve as a versatile scaffold for introducing further chemical diversity.[4][10][11] The preparation of its Grignard reagent provides a synthetic intermediate poised for coupling with various electrophiles, opening pathways to novel and complex oxolane-containing compounds.

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of magnesium metal.[12][13] The mechanism is understood to involve radical intermediates, initiated by a single-electron transfer from the magnesium to the organic halide.[14][15] A significant hurdle in this process is the passivating layer of magnesium oxide (MgO) that coats the metal, which can inhibit or prevent the reaction.[16][17] Therefore, activation of the magnesium surface is a critical and often challenging step for successful and reproducible synthesis.[12]

Experimental Protocol: Step-by-Step Synthesis

This section details the complete workflow for the preparation of [4-(cyclopropylmethoxy)oxolan-3-yl]magnesium bromide. Strict adherence to anhydrous and inert atmosphere techniques is paramount for success.

Materials and Equipment
Material/EquipmentSpecificationPurpose
Reagents
3-Bromo-4-(cyclopropylmethoxy)oxolane>98% PurityStarting Material
Magnesium Turnings99.8% trace metals basisGrignard Reagent Formation
Anhydrous Tetrahydrofuran (THF)<50 ppm H₂O, Inhibitor-freeReaction Solvent
Iodine (I₂)Crystal, >99.8%Magnesium Activation
1,2-DibromoethaneAnhydrous, 99%(Alternative) Magnesium Activation
Equipment
Three-neck round-bottom flask250 mLReaction Vessel
Reflux CondenserTo condense solvent vapors
Pressure-equalizing dropping funnel100 mLControlled addition of halide
Magnetic Stirrer and Stir BarHomogenization of reaction mixture
Schlenk Line or Nitrogen/Argon ManifoldTo maintain an inert atmosphere
Heat Gun or Bunsen BurnerFlame-drying of glassware
Syringes and NeedlesGas-tightTransfer of anhydrous solvents
Ice-water BathTemperature control
Rigorous Preparation of Glassware and Reagents

The primary cause of failure in Grignard reactions is the presence of moisture, which rapidly quenches the reagent.[1][6]

  • Glassware Cleaning: Thoroughly wash all glassware (three-neck flask, condenser, dropping funnel, stir bar) with a suitable detergent, rinse with deionized water, followed by an acetone rinse to remove residual water.

  • Flame-Drying: Assemble the reaction apparatus (flask, condenser, dropping funnel). Heat the entire assembly under a gentle flow of inert gas (Nitrogen or Argon) using a heat gun.[18] Ensure even heating, paying special attention to the joints. Allow the apparatus to cool to room temperature under a positive pressure of inert gas. This process removes adsorbed water from the glass surfaces.[18]

  • Solvent Preparation: Use a commercially available anhydrous solvent or freshly distill THF from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere. Transfer solvents using oven-dried syringes or via cannula.[19][20]

Synthesis Workflow

The following workflow diagram illustrates the key stages of the synthesis process.

G Workflow for Grignard Reagent Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion & Use A 1. Assemble & Flame-Dry Glassware B 2. Add Mg Turnings & I₂ Crystal A->B C 3. Establish Inert Atmosphere (N₂/Ar) B->C D 4. Add Anhydrous THF C->D E 5. Prepare Halide Solution in Dropping Funnel D->E F 6. Initiate Reaction (Add small aliquot of halide) E->F G 7. Controlled Dropwise Addition of Halide F->G H 8. Maintain Gentle Reflux G->H I 9. Stir until Mg is Consumed H->I J 10. Cool to Room Temperature I->J K 11. Titrate to Determine Concentration J->K L 12. Use Reagent In Situ K->L

Caption: Experimental workflow from preparation to final reagent.

Step-by-Step Procedure
  • Setup: To the flame-dried, inert-gas-filled three-neck flask, add magnesium turnings (1.2 eq.) and a magnetic stir bar.

  • Magnesium Activation: Add a single small crystal of iodine.[1][18] The iodine etches the surface of the magnesium, removing the passivating oxide layer and exposing fresh, reactive metal.[17] The purple color of the iodine will fade upon successful activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas is a visual indicator of activation.[16][17]

  • Solvent Addition: Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium turnings.

  • Initiation: In the pressure-equalizing dropping funnel, prepare a solution of 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the stirring magnesium suspension.

  • Observation: The reaction mixture may become cloudy, and gentle bubbling from the magnesium surface should be observed. The heat from the exothermic reaction may cause the solvent to gently reflux.[13] These signs indicate successful initiation. If the reaction does not start, gentle warming with a heat gun or the addition of another iodine crystal may be necessary.

  • Propagation: Once initiation is confirmed, add the remaining bromide solution dropwise from the funnel at a rate that maintains a gentle, controllable reflux.[16] The formation of the Grignard reagent is highly exothermic, and rapid addition can lead to a runaway reaction.[13][21] Use an ice-water bath to moderate the temperature if the reflux becomes too vigorous.[21]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until most or all of the magnesium has been consumed. The solution will typically appear grey and cloudy. The reagent is now ready for use.

Quantification and Expected Results

The prepared Grignard reagent should be used immediately.[22] Its concentration must be determined before use in a subsequent reaction, as the yield is never quantitative. Titration is a reliable method for this purpose.

Protocol for Iodine Titration:

  • Accurately weigh approximately 0.1 g of iodine into a dry, inert gas-flushed flask.

  • Dissolve the iodine in a small amount of anhydrous THF.

  • Slowly add the prepared Grignard reagent solution via syringe until the characteristic brown/purple color of the iodine disappears.

  • Record the volume of Grignard reagent added to calculate the molarity.

ParameterExpected ValueNotes
Appearance Grey, cloudy solution
Typical Yield 75-90% (by titration)Highly dependent on anhydrous conditions and substrate purity.
Side Products Wurtz coupling productMinimized by slow addition and dilute conditions.[23]

Troubleshooting Guide

Even with careful preparation, issues can arise during the synthesis.

Troubleshooting Grignard Synthesis Troubleshooting problem1 Problem: Reaction Fails to Initiate Cause: Wet glassware/solvent; Inactive Mg surface Solution: Re-dry all equipment rigorously Solution: Add another crystal of I₂ or a few drops of 1,2-dibromoethane problem2 Problem: Reaction is Uncontrollably Vigorous Cause: Halide added too quickly; High concentration Solution: Immediately cool with an ice bath Solution: Stop and significantly slow the addition rate problem3 Problem: Low Yield Determined by Titration Cause: Moisture contamination; Wurtz coupling side reaction Solution: Ensure all solvents and glassware are scrupulously dry Solution: Use more dilute conditions and a slower addition rate start Start Synthesis

Caption: Common problems and solutions in Grignard synthesis.

Critical Safety Precautions

Grignard reagents and the associated procedures present significant hazards. A thorough risk assessment must be conducted before beginning any work.[1]

  • Pyrophoricity and Reactivity: Grignard reagents can ignite spontaneously on contact with air or moisture.[1][19] The reaction is also highly reactive with water, releasing flammable hydrogen gas.[24] All operations must be conducted under a robust inert atmosphere (Nitrogen or Argon) in a chemical fume hood.[1]

  • Flammability: The solvent, THF, is highly flammable.[1][21] Ensure there are no ignition sources in the vicinity. Use a heating mantle or oil bath for controlled heating; never an open flame.

  • Exothermic Reaction: The reaction is highly exothermic and can become a runaway reaction if the halide is added too quickly.[13][21] Always have an ice bath on hand for emergency cooling.[21]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[1][21] Use appropriate gloves for handling reagents.

  • Quenching: Unused Grignard reagent must be quenched safely. This should be done by slowly and carefully adding the reagent to a stirring, cooled solution of a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride. NEVER add water directly to the Grignard reagent.[1]

  • Spills: In case of a small spill within a fume hood, smother the material with dry sand or sodium carbonate. Do not use water or paper towels.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.
  • Kappe, C. O., et al. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Various Authors. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora.
  • Organic Chemistry. (2020, July 25). Formation Of Grignard Reagent Mechanism | Organic Chemistry. YouTube.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • American Chemical Society. (n.d.). Grignard Reaction. ACS.
  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.
  • Michigan State University. (n.d.). Alkyl Halide Reactivity.
  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
  • Unknown. (2024, June 7). Grignard reaction safety. YouTube.
  • Benchchem. (n.d.). The Oxolane Ring: A Journey Through a Century of Chemical Discovery and Pharmaceutical Innovation.
  • Allen, T. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Allen.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Seyferth, D. (2009, March 16). The Grignard Reagents. Organometallics.
  • Gutmann, B., et al. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
  • Reddit User. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Wessjohann, L. A., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Wipf, P., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Various Authors. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect.
  • Knochel, P., et al. (2020, January 10). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ACS Publications.
  • ChemHelp ASAP. (2019, October 24). preparation of Grignard reagents. YouTube.
  • Kassie, D. C., et al. (n.d.). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. PMC.
  • Takeda, Y., et al. (2020, February 11). Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis. ACS Publications.
  • Wessjohann, L. A., et al. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH.
  • Knochel, P., et al. (n.d.). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry.
  • Wipf, P., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications.
  • Google Patents. (n.d.). Process for making grignard reagents.
  • DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent.

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Application

Ring-opening reaction protocols for 3-Bromo-4-(cyclopropylmethoxy)oxolane

Application Note: Chemoselective Ring-Opening Protocols for 3-Bromo-4-(cyclopropylmethoxy)oxolane Introduction & Mechanistic Rationale 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS 1602202-12-9) is a densely functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Ring-Opening Protocols for 3-Bromo-4-(cyclopropylmethoxy)oxolane

Introduction & Mechanistic Rationale

3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS 1602202-12-9) is a densely functionalized C8 building block utilized in advanced drug discovery programs. Its architecture features an oxolane (tetrahydrofuran) core, a secondary bromide, and an exocyclic cyclopropylmethyl ether. The cyclopropyl moiety is a highly prized pharmacokinetic optimizer known to improve metabolic stability and modulate lipophilicity.

However, transforming this cyclic scaffold into an acyclic chiral building block presents a profound chemoselectivity challenge. Standard ether cleavage conditions (e.g., refluxing aqueous HBr or harsh Lewis acids like BBr₃) inevitably lead to the destruction of the cyclopropyl ring or undesired cleavage of the exocyclic ether. To successfully execute an oxolane ring-opening while preserving the peripheral functional groups, the reaction must rely on soft Lewis acid activation and highly controlled nucleophilic attack[1][2].

Chemoselectivity Pathways

The regioselectivity of the ring-opening is governed by the steric and stereoelectronic environment of the oxonium intermediate. Nucleophilic attack is kinetically favored at the C5 position, as the C2 position is heavily shielded by the adjacent bulky, electron-withdrawing bromine atom.

Chemoselectivity SM 3-Bromo-4-(cyclopropylmethoxy)oxolane (Target Scaffold) PathA Path A: Oxolane Ring Opening (Desired Acyclic Chain) SM->PathA Mild Lewis Acid (e.g., TMSI, ZnBr2) PathB Path B: Cyclopropyl Ring Opening (Undesired Halopropyl Adduct) SM->PathB Strong Brønsted Acid (e.g., aq. HBr) PathC Path C: Exocyclic Ether Cleavage (Undesired Alcohol Formation) SM->PathC Hard Lewis Acids (e.g., AlCl3, BBr3) PathD Path D: HBr Elimination (Undesired Dihydrofuran) SM->PathD Strong Base / Thermal Stress

Figure 1: Chemoselectivity logic and potential reaction pathways for 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Protocol A: TMSI-Mediated Silylative Halogenation

Causality & Design: Trimethylsilyl iodide (TMSI) is a highly effective reagent for the regioselective 1,4-hydroiodination and cleavage of cyclic ethers[1][2]. We mandate the in situ generation of TMSI from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI). Commercial TMSI degrades over time, releasing hydrogen iodide (HI)—a strong Brønsted acid that rapidly destroys cyclopropyl rings. By generating TMSI in situ in anhydrous acetonitrile, a strictly Lewis-acidic environment is maintained, ensuring the cyclopropylmethoxy group remains intact while the oxolane ring is cleaved to yield an iodo-silyl ether.

Experimental Workflow

Workflow Step1 Step 1: In Situ Reagent Generation NaI + TMSCl in MeCN (0 °C) Step2 Step 2: Substrate Addition Add Oxolane dropwise Step1->Step2 Argon Atm Step3 Step 3: Reaction Monitoring GC-MS every 30 mins Step2->Step3 Maintain 0 °C Step3->Step3 <95% Conv. (Continue Stirring) Step4 Step 4: Chemoselective Quench Sat. Na2S2O3 (Neutralize I2/HI) Step3->Step4 >95% Conversion Step5 Step 5: Extraction & Purification EtOAc extraction -> Flash Chromatography Step4->Step5 Phase Separation

Figure 2: Step-by-step experimental workflow for Protocol A (TMSI Cleavage).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask, backfill with Argon, and add anhydrous Sodium Iodide (NaI, 1.5 equiv, 1.01 g). Suspend in 15 mL of anhydrous Acetonitrile (MeCN).

  • Reagent Generation: Cool the suspension to 0 °C using an ice bath. Add Chlorotrimethylsilane (TMSCl, 1.5 equiv, 0.86 mL) dropwise via syringe. Stir for 15 minutes to ensure complete in situ generation of TMSI (solution will turn pale yellow).

  • Substrate Addition: Dissolve 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 equiv, 1.0 g, 4.5 mmol) in 5 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal spiking.

  • Propagation & Monitoring: Maintain the reaction at 0 °C. Monitor the reaction via GC-MS every 30 minutes. The reaction is typically complete within 2 hours. Do not allow the reaction to warm to room temperature, as this promotes exocyclic ether cleavage.

  • Quenching (Critical Step): Quench the reaction strictly at 0 °C by adding 10 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) followed by 10 mL of saturated aqueous NaHCO₃. This neutralizes any generated iodine and quenches residual silylating agents, preventing post-reaction degradation of the cyclopropyl ring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the acyclic 1-iodo-4-((trimethylsilyl)oxy)butane derivative.

Protocol B: Zinc-Catalyzed Acylative Cleavage

Causality & Design: When an orthogonal protecting group strategy is required, acylative ring-opening using Acetyl Bromide (AcBr) and a Zinc Halide catalyst is preferred[3]. Zinc Bromide (ZnBr₂) is chosen over harder Lewis acids (like AlCl₃) because it provides just enough oxophilicity to activate the endocyclic oxolane oxygen without triggering the premature cleavage of the cyclopropylmethyl ether. The subsequent nucleophilic attack by the bromide ion yields a highly stable bromo-acetate acyclic chain.

Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL round-bottom flask under Argon, dissolve 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 equiv, 1.0 g, 4.5 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add anhydrous Zinc Bromide (ZnBr₂, 10 mol%, 101 mg) in one portion. Stir for 5 minutes at room temperature to allow pre-coordination.

  • Acylation: Cool the mixture to -10 °C using a salt/ice bath. Add Acetyl Bromide (AcBr, 1.2 equiv, 0.40 mL) dropwise over 15 minutes.

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to 15 °C over 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (15 mL). Warning: Vigorous CO₂ gas evolution will occur.

  • Isolation: Separate the organic layer. Extract the aqueous phase with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting bromo-acetate via column chromatography.

Experimental Data & Optimization Summary

The following table summarizes the optimization parameters for both protocols, highlighting the critical nature of temperature control and reagent selection in maintaining chemoselectivity.

EntryProtocolReagents / CatalystTemp (°C)Time (h)Conversion (%)Regioselectivity (C5:C2)Major Byproduct Observed
1A TMSCl / NaI (1.5 eq)02.0>95%94:6Trace exocyclic ether cleavage
2A TMSCl / NaI (1.5 eq)254.0>98%88:12Exocyclic ether cleavage (15%)
3A Commercial TMSI (1.5 eq)-20 to 02.085%82:18Cyclopropyl ring opening (HI impurity)
4B AcBr / ZnBr₂ (10 mol%)-10 to 154.092%96:4Dihydrofuran (HBr elimination)
5B AcCl / ZnCl₂ (10 mol%)0 to 256.071%89:11Unreacted starting material
6ControlAqueous HBr (48%)802.0>99%N/AComplete substrate degradation

Table 1: Optimization of chemoselective ring-opening conditions. Regioselectivity refers to nucleophilic attack at the C5 position (favored) versus the sterically hindered C2 position.

References

  • 1,4-Hydroiodination of Dienyl Alcohols with TMSI To Form Homoallylic Alcohols Containing a Multisubstituted Z-Alkene and Application to Prins Cyclization Organic Letters - ACS Publications[Link]

  • Synthesis of the Monounsaturated Sex Pheromones of Some Lepidoptera Involving Mercury Derivatives ResearchGate[Link]

  • Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation eScholarship.org[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-(cyclopropylmethoxy)oxolane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are experiencing bottlenecks in the synthesis of 3-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are experiencing bottlenecks in the synthesis of 3-bromo-4-(cyclopropylmethoxy)oxolane (also known as 3-bromo-4-(cyclopropylmethoxy)tetrahydrofuran).

Rather than providing a generic recipe, this guide deconstructs the alkoxybromination of 2,5-dihydrofuran , focusing on the mechanistic causality that dictates the success or failure of your workflow. By understanding the underlying physical chemistry and competing pathways, you can transform inconsistent, low-yielding reactions into a robust, self-validating protocol.

Mechanistic Overview & Competing Pathways

The synthesis relies on an electrophilic addition mechanism. 2,5-Dihydrofuran reacts with N-Bromosuccinimide (NBS) to form a highly reactive, cyclic bromonium ion intermediate. Subsequently, cyclopropylmethanol acts as a nucleophile, attacking the intermediate from the opposite face to yield the trans-isomer[1].

However, the bromonium ion is highly susceptible to attack by any available nucleophile. The failure to control the nucleophilic environment is the primary cause of synthesis failure.

Mechanism SM 2,5-Dihydrofuran (Alkene) Intermediate Bromonium Ion Intermediate SM->Intermediate 0 °C NBS NBS (Electrophile) NBS->Intermediate 0 °C Product trans-3-Bromo-4- (cyclopropylmethoxy) oxolane Intermediate->Product Anti-Addition SideProduct Bromohydrin (Byproduct) Intermediate->SideProduct + Trace H2O Nucleophile Cyclopropylmethanol (Nucleophile) Nucleophile->Product

Fig 1: Alkoxybromination mechanism of 2,5-dihydrofuran and competing moisture-driven side reaction.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 50%, and how can I minimize bromohydrin formation?

Causality: The formation of the bromohydrin byproduct (4-bromotetrahydrofuran-3-ol) is the most common yield-limiting factor in alkoxybrominations[1]. This occurs because water is a highly mobile, sterically unhindered nucleophile. Even trace amounts of moisture in your solvent or in the hygroscopic cyclopropylmethanol will aggressively outcompete the bulkier alcohol for the bromonium ion intermediate. Solution: Implement a self-validating anhydrous system. Dry your dichloromethane (DCM) over activated 3Å molecular sieves for at least 24 hours prior to use. Distill the cyclopropylmethanol or dry it over sieves. Maintain a strict positive pressure of dry nitrogen or argon throughout the entire reaction sequence.

Q2: I am observing significant amounts of dibrominated byproducts. How do I control the chemoselectivity?

Causality: Dibromination (yielding 3,4-dibromotetrahydrofuran) is a direct consequence of using degraded N-Bromosuccinimide (NBS)[2]. Over time, NBS undergoes homolytic cleavage and reacts with atmospheric moisture to release molecular bromine (Br₂) and hypobromous acid (HOBr). Molecular bromine acts as a classic halogenating agent, adding directly across the 2,5-dihydrofuran double bond[3]. Solution: Never use aged, yellow, or clumpy NBS. Recrystallize your NBS from boiling water (10 parts water to 1 part NBS), dry it thoroughly under vacuum in the dark over P₂O₅, and store it at 2–8 °C. The purified NBS must be pristine white crystals.

Q3: What is the optimal solvent system and stoichiometry for this alkoxybromination?

Causality: While some alkoxybrominations use the nucleophilic alcohol as the solvent, cyclopropylmethanol is too expensive and high-boiling (approx. 123 °C) to use as a bulk solvent, making its removal during workup tedious and thermally detrimental to the product. Solution: Use anhydrous DCM as the primary solvent. To drive the equilibrium toward the desired ether and outcompete any residual moisture, use an excess of cyclopropylmethanol (typically 2.5 to 3.0 equivalents relative to 2,5-dihydrofuran). This concentration gradient ensures the alcohol is the primary nucleophile attacking the bromonium intermediate[4].

Q4: How do I efficiently remove the succinimide byproduct during workup without losing my product?

Causality: As NBS transfers its electrophilic bromine, it is converted into succinimide. Succinimide is moderately soluble in organic solvents and can co-elute or crash out during concentration, severely complicating downstream purification. Solution: Succinimide is highly water-soluble. During the workup, after quenching the active bromine species with saturated aqueous sodium thiosulfate (Na₂S₂O₃), perform three vigorous washes with water or slightly basic aqueous solutions (like saturated NaHCO₃). This will quantitatively partition the succinimide into the aqueous layer while your target oxolane remains in the organic phase.

Workflow Start Issue: Yield < 50% CheckNBS Recrystallize NBS (Removes Br2) Start->CheckNBS If Dibromides Present CheckSolvent Use Anhydrous DCM (Prevents Bromohydrin) Start->CheckSolvent If Bromohydrin Present CheckTemp Maintain 0 °C to RT (Controls Exotherm) Start->CheckTemp If Tars/Decomposition Success Yield > 85% High Purity Product CheckNBS->Success CheckSolvent->Success CheckTemp->Success

Fig 2: Troubleshooting workflow for resolving low yields in alkoxybromination synthesis.

Quantitative Data Summary

The following table summarizes the impact of critical reaction parameters on the final yield and impurity profile, demonstrating the necessity of the optimized conditions.

Condition ProfileNBS PuritySolvent MoistureTemperatureIsolated Yield (%)Major Impurity Observed
A (Suboptimal) Aged / YellowAmbientRoom Temp35%3,4-dibromotetrahydrofuran
B (Suboptimal) FreshTrace H₂O0 °C55%4-bromotetrahydrofuran-3-ol
C (Suboptimal) RecrystallizedAnhydrousReflux40%Polymeric tars / Decomposition
D (Optimized) RecrystallizedStrictly Anhydrous0 °C → RT88% None (Trace Succinimide)

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure high fidelity and reproducibility.

Step 1: Reagent Preparation

  • Recrystallize NBS from boiling water. Dry under high vacuum over P₂O₅ overnight in a desiccator shielded from light.

  • Dry dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours.

  • Store cyclopropylmethanol over 3Å molecular sieves.

Step 2: Reaction Setup

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, establish a positive nitrogen atmosphere.

  • Add 2,5-dihydrofuran (1.0 eq, 10 mmol) and anhydrous cyclopropylmethanol (3.0 eq, 30 mmol) to 50 mL of anhydrous DCM.

  • Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

Step 3: Electrophilic Addition

  • Add the freshly recrystallized NBS (1.05 eq, 10.5 mmol) portion-wise over 30 minutes. Note: Rapid addition will cause a localized exotherm, leading to the formation of polymeric tars and dibromides.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Stain with KMnO₄; the starting material (alkene) will readily oxidize and appear as a yellow spot on a purple background, while the product will not.

Step 4: Quenching & Workup

  • Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to reduce any unreacted active bromine species. Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel. Extract the organic layer and wash sequentially with saturated aqueous NaHCO₃ (3 x 30 mL) to remove the succinimide byproduct, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature below 35 °C to prevent thermal degradation of the bromide).

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (9:1) to isolate the pure trans-3-bromo-4-(cyclopropylmethoxy)oxolane.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry. Available at:[Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Organic Chemistry. Available at:[Link]

  • American Chemical Society. Diastereoselective Palladaelectro-Catalyzed Construction of Bromomethyl Morpholines. Organic Letters. Available at:[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 3-Bromo-4-(cyclopropylmethoxy)oxolane Derivatization

Welcome to the Technical Support Center for oxolane derivatization. This guide is specifically engineered for researchers and drug development professionals aiming to optimize nucleophilic substitution at the C3 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxolane derivatization. This guide is specifically engineered for researchers and drug development professionals aiming to optimize nucleophilic substitution at the C3 position of 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Mechanistic Insight: The Causality of Temperature in Oxolane Substitution

When attempting a nucleophilic substitution ( SN​2 ) on 3-Bromo-4-(cyclopropylmethoxy)oxolane, you are working with a sterically hindered secondary alkyl halide. The adjacent cyclopropylmethoxy group at the C4 position significantly restricts the trajectory required for the nucleophile's backside attack.

Because of this steric hindrance, the competing E2 elimination pathway—which forms an undesired 4-(cyclopropylmethoxy)-2,5-dihydrofuran derivative—becomes a major reaction risk. The causality behind experimental temperature choices lies entirely in the thermodynamics of the competing transition states:

  • Activation Energy ( Ea​ ): The E2 transition state involves the simultaneous breaking and forming of four bonds, resulting in a higher activation enthalpy ( ΔH‡ ) compared to the SN​2 pathway[1].

  • Entropy of Activation ( ΔS‡ ): E2 elimination produces three distinct molecules from two reactants (substrate + base alkene + conjugate acid + halide ion), yielding a highly positive ΔS‡ . Conversely, SN​2 substitution has a ΔS‡ near zero[1].

According to the Gibbs free energy equation ( ΔG‡=ΔH‡−TΔS‡ ), increasing the temperature ( T ) disproportionately lowers the activation barrier for the E2 pathway. Therefore, applying heat actively shifts the reaction trajectory away from your desired substitution and forces elimination[2].

Frequently Asked Questions (FAQs)

Q: Why am I getting mostly dihydrofuran elimination products instead of my desired substitution product? A: This is a classic symptom of running the reaction at too high a temperature with a strong nucleophile that also acts as a base. For secondary alkyl halides like 3-bromotetrahydrofurans, E2 elimination outcompetes SN​2 at elevated temperatures[3]. If your nucleophile is basic (e.g., alkoxides, hydroxides), the E2 pathway will dominate even at room temperature if not strictly controlled.

Q: How does the C4 cyclopropylmethoxy group specifically affect my SN​2 reaction rate? A: It introduces severe steric hindrance. If the cyclopropylmethoxy group is cis to the C3 bromine, it physically blocks the 180∘ trajectory required for the nucleophile. This inherently sluggish SN​2 kinetic profile makes the system highly sensitive to temperature-induced E2 elimination.

Q: Can I just increase the reaction temperature to force a sluggish nucleophile to react? A: No. While heating will increase the overall consumption of the starting material, it will disproportionately accelerate the E2 pathway[2]. Instead of applying heat, you should enhance nucleophilicity by changing the solvent matrix. like DMSO or DMF strips the solvation shell from your nucleophile, increasing its reactivity without the need for thermal activation[3].

Q: What is the optimal temperature range for this substitution? A: The optimal temperature is typically between 0°C and 25°C. For highly basic nucleophiles, cryogenic conditions (-20°C to 0°C) may be required to suppress elimination, though reaction times will need to be extended accordingly.

Troubleshooting Guide & Experimental Workflow

Protocol: Temperature-Activity Mapping for Oxolane Substitution

To establish a self-validating system for your specific nucleophile, do not guess the optimal temperature. Instead, perform a temperature-gradient screen to map the thermodynamic crossover point of your specific reagents.

Step 1: Preparation Prepare a 0.5 M stock solution of 3-Bromo-4-(cyclopropylmethoxy)oxolane in an anhydrous polar aprotic solvent (e.g., anhydrous DMF).

Step 2: Nucleophile Addition Aliquots of the stock (2.0 mL each) should be transferred into three separate, dry reaction vessels under inert atmosphere (N₂ or Ar). Add 1.2 equivalents of your chosen nucleophile to each.

Step 3: Temperature Stratification

  • Vessel A (Cryogenic): Submerge in an ice-water bath and stir at 0°C.

  • Vessel B (Ambient): Stir at 20°C using a controlled water bath.

  • Vessel C (Elevated): Place in a heating block and stir at 50°C.

Step 4: Monitoring & Quenching Sample 50 μ L from each vessel at 1h, 4h, and 12h marks. Immediately quench the aliquots in 500 μ L of cold water/EtOAc (1:1). Extract the organic layer and analyze via HPLC or GC-MS to determine the exact SN​2 : E2 ratio.

Step 5: Validation & Optimization Plot the product ratios against the temperature. The exact temperature at which E2 byproduct formation surpasses SN​2 product formation is your thermodynamic crossover point. Your final optimized preparative protocol must operate at least 15°C below this crossover point to ensure high substitution fidelity.

Data Presentation: Effect of Temperature on Reaction Pathways

Table 1: Representative kinetic distribution for 3-Bromo-4-(cyclopropylmethoxy)oxolane reacting with a standard anionic nucleophile (e.g., sodium azide) in DMF.

Reaction Temperature (°C) SN​2 Substitution Yield (%) E2 Elimination Yield (%)Unreacted Starting Material (%)Dominant Pathway
0 82414 SN​2
20 65287 SN​2 / E2 Mixed
40 31681 E2
60 8920 E2

Reaction Pathway Visualization

The following diagram illustrates the logical relationship between thermal activation, reaction pathway divergence, and final product formation for this specific oxolane system.

G SM 3-Bromo-4-(cyclopropylmethoxy)oxolane (Secondary Alkyl Halide) Cond1 Low Temperature (0°C - 25°C) Polar Aprotic Solvent SM->Cond1 Cond2 High Temperature (> 40°C) Thermal Activation SM->Cond2 SN2 S_N2 Pathway (Substitution) Cond1->SN2 Favored (u0394Su2021 u2248 0) E2 E2 Pathway (Elimination) Cond2->E2 Favored (u0394Su2021 > 0) Prod_SN2 3-Substituted-4-(cyclopropylmethoxy)oxolane (Desired Product) SN2->Prod_SN2 Prod_E2 4-(cyclopropylmethoxy)-2,5-dihydrofuran (Undesired Byproduct) E2->Prod_E2

Temperature-dependent mechanistic divergence of 3-Bromo-4-(cyclopropylmethoxy)oxolane.

References

  • SN1 vs E1 and SN2 vs E2: The Temperature Source: Master Organic Chemistry URL:[Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL:[Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity Source: ResearchGate / Journal of Chemical Physics URL:[Link]

  • 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects Source: YouTube (Michael Evans, Chemistry Lectures) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Separation of 3-Bromo-4-(cyclopropylmethoxy)oxolane Diastereomers by Chiral HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the stereochemical analysis of 3-bromo-4-(cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the stereochemical analysis of 3-bromo-4-(cyclopropylmethoxy)oxolane .

Because this oxolane (tetrahydrofuran) derivative possesses two stereocenters (C3 and C4), it exists as four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The primary analytical challenge is twofold: achieving baseline resolution of all four isomers and detecting a molecule that inherently lacks a UV-absorbing chromophore.

Analytical Strategy & Workflow

To successfully isolate and quantify these stereoisomers, the analytical workflow must bypass traditional UV detection and utilize universal aerosol-based detectors coupled with high-resolution chiral stationary phases (CSPs).

Workflow Start 3-Bromo-4-(cyclopropylmethoxy)oxolane (4 Stereoisomers) Step1 Diastereomer Separation (Achiral Phase: Silica/C18) Start->Step1 Option A Step2 Direct Chiral Separation (Chiral Phase: Amylose/Cellulose) Start->Step2 Option B (Preferred) Det2 Aerosol Detection (CAD / ELSD) Step1->Det2 Det1 UV Detection (Poor: No Chromophore) Step2->Det1 Avoid Step2->Det2 End Quantification & Fractionation Det2->End

Analytical workflow for stereomeric separation and detection of oxolane derivatives.

Frequently Asked Questions (FAQs)

Detection Challenges: The "No Chromophore" Problem

Q: Why am I not seeing any peaks for 3-bromo-4-(cyclopropylmethoxy)oxolane using a standard UV detector at 254 nm or 210 nm? A: The molecular structure of this compound consists entirely of alkane, ether, and bromo linkages. It lacks the conjugated π -systems (like aromatic rings) required to absorb UV light efficiently. Attempting to monitor this compound at low wavelengths (e.g., 205 nm) will only result in severe baseline drift caused by the UV absorbance of your mobile phase solvents. Causal Fix: You must switch to a universal, mass-based detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) [2]. These detectors evaporate the mobile phase and measure the remaining analyte particles, making them completely independent of the molecule's optical properties [3].

Table 1: Comparison of HPLC Detectors for UV-Transparent Oxolanes

Detector TypeDetection MechanismSuitability for OxolanesRelative SensitivityGradient Compatibility
UV-Vis Light absorbancePoor (No chromophore)LowYes
Refractive Index (RI) Change in refractive indexModerate LowNo (Isocratic only)
ELSD Light scattering of dried particlesHigh ModerateYes
CAD Electrical charging of dried particlesExcellent HighYes
Chromatographic Strategy: Diastereomers vs. Enantiomers

Q: Do I need a chiral column just to separate the cis and trans diastereomers? A: No. Diastereomers have distinct physicochemical properties (e.g., different dipole moments and steric profiles) and can often be resolved using standard achiral normal-phase (bare silica) or reversed-phase (C18) columns [4]. However, an achiral column will never separate the enantiomeric pairs within those cis and trans populations. If your goal is to quantify all four stereoisomers simultaneously, a direct chiral HPLC method is mandatory.

Q: Which Chiral Stationary Phase (CSP) is best suited for this molecule? A: Polysaccharide-based CSPs are the gold standard for tetrahydrofuran derivatives. Specifically, columns coated or immobilized with amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H or IA) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H or IB) provide the necessary helical cavities for stereoselective inclusion complexation [1]. Because the oxolane is neutral and moderately lipophilic, a normal-phase solvent system (Hexane/Isopropanol) is highly recommended.

Troubleshooting Guide

When developing your method, you may encounter specific chromatographic or detection anomalies. Use the logic matrix and specific scenarios below to self-correct.

Troubleshooting Issue Poor Peak Resolution (Rs < 1.5) Check1 Are diastereomers co-eluting? Issue->Check1 Check2 Are enantiomers co-eluting? Issue->Check2 Fix1 Adjust Mobile Phase Polarity (Decrease IPA %) Check1->Fix1 Fix2 Screen Alternative CSP (e.g., AD-H to OD-H) Check2->Fix2 Fix3 Optimize Temperature (Lower T for recognition) Check2->Fix3

Decision matrix for resolving co-elution of oxolane stereoisomers during HPLC.

Issue 1: High baseline noise or "spiking" in the CAD/ELSD.

  • Causality: Aerosol detectors measure everything that does not evaporate. If your baseline is noisy, you are nebulizing non-volatile impurities.

  • Self-Validating Fix: Ensure all solvents are strictly LC-MS grade. Do not use non-volatile salts (e.g., phosphate or sodium buffers). Because 3-bromo-4-(cyclopropylmethoxy)oxolane is a neutral molecule, you do not need acidic or basic additives[2]. Run a blank gradient; if the noise persists, replace the inline solvent filters and flush the system with hot water, followed by isopropanol.

Issue 2: Peak broadening and severe tailing.

  • Causality: While the molecule is neutral, the ether oxygen and polarizable bromine atom can participate in secondary hydrogen bonding with unendcapped silanols on the silica support of the CSP. Alternatively, this is caused by a solvent mismatch between the sample diluent and the mobile phase.

  • Self-Validating Fix: Always dissolve your sample in the exact mobile phase composition (e.g., 95:5 Hexane:Isopropanol). Injecting a sample dissolved in 100% Isopropanol into a hexane-rich mobile phase causes localized disruption of the partitioning equilibrium, leading to distorted peaks.

Step-by-Step Methodology: Optimized Chiral HPLC-CAD Workflow

This protocol provides a self-validating system for the baseline resolution of all four stereoisomers.

Step 1: Mobile Phase Preparation

  • Prepare a mobile phase of 95% LC-MS Grade n-Hexane and 5% LC-MS Grade Isopropanol (IPA).

  • Sonicate the mixture for 10 minutes to degas. Note: CAD/ELSD sensitivity is highly dependent on solvent purity; do not use lower-grade solvents.

Step 2: System Equilibration & Detector Setup

  • Install a polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 20°C. (Lower temperatures rigidify the chiral polymer, often enhancing enantiomeric recognition).

  • Power on the CAD. Set the evaporation temperature to 35°C. (Because the oxolane is semi-volatile, higher evaporation temperatures risk evaporating the analyte itself, causing signal loss).

  • Flow the mobile phase at 1.0 mL/min and monitor the CAD signal until the baseline variation is < 1 pA.

Step 3: Sample Preparation (Critical Step)

  • Weigh 1.0 mg of the racemic 3-bromo-4-(cyclopropylmethoxy)oxolane mixture.

  • Dissolve strictly in 1.0 mL of the 95:5 Hexane:IPA mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter (PTFE is compatible with hexane).

Step 4: Data Acquisition & System Suitability

  • Inject 10 µL of the sample.

  • Observe the chromatogram. You should expect four distinct peaks. Diastereomers (cis vs trans) will typically elute in distinct pairs with a large separation factor ( α ), while the enantiomers within those pairs will elute closer together.

  • Validation: Calculate the resolution ( Rs​ ) between the closest eluting pair. If Rs​<1.5 , reduce the IPA concentration to 2% to increase retention time ( k′ ) and allow more interaction with the chiral cavities.

References

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online, Mar 2026.[Link]

  • Harada, Nobuyuki. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." National Center for Biotechnology Information (PMC).[Link]

Optimization

Technical Support Center: Troubleshooting 3-Bromo-4-(cyclopropylmethoxy)oxolane Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the C(sp3) cross-coupling of 3-bromo-4-(cyclopropylmethoxy)oxolane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the C(sp3) cross-coupling of 3-bromo-4-(cyclopropylmethoxy)oxolane . Because this substrate is a secondary alkyl bromide situated on a heterocyclic ring with an adjacent ether linkage, it is highly susceptible to competitive side reactions. This guide provides mechanistic insights, self-validating protocols, and data-driven solutions to maximize your desired product yield.

Part 1: Mechanistic Overview & Pathway Analysis

Before troubleshooting, it is critical to understand the competing kinetic pathways that your substrate undergoes during transition-metal catalysis.

G A 3-Bromo-4-(cyclopropylmethoxy)oxolane (Starting Material) B Ni(I)/Ni(III) or Pd(II) Intermediate (Csp3 Radical / Metal Complex) A->B Oxidative Addition / SET Reduction C Cross-Coupled Product (Desired) B->C Transmetalation & Reductive Elimination D Dihydrofuran Derivative (β-Hydride Elimination) B->D β-Hydride Elimination E 4-(cyclopropylmethoxy)oxolane (Protodehalogenation) B->E Hydrogen Atom Transfer (HAT) / Protonation F Ring-Opened / Cleavage Product (β-Alkoxy Scission) B->F β-Alkoxy Radical Scission

Competing reaction pathways in the cross-coupling of 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Part 2: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I observing predominantly the alkene side product (dihydrofuran derivative) instead of the cross-coupled product? Causality: The formation of alkenes is driven by β-hydride elimination. Following the oxidative addition of the secondary C–Br bond to the transition metal (e.g., Pd or Ni), the resulting metal-alkyl complex possesses accessible β-hydrogens at the C2 and C5 positions of the oxolane ring. If the rate of transmetalation or radical capture is slower than the rate of syn-coplanar β-hydride elimination, the metal complex will eliminate a hydride, yielding the unsaturated dihydrofuran derivative [[1]]. Solution: To suppress this, you must accelerate the transmetalation/reductive elimination steps or alter the catalytic regime.

  • Palladium Catalysis: Switch to bulky, electron-rich phosphine ligands (such as PCy3) which increase the steric bulk around the metal center. This physically impedes the syn-coplanar geometry required for β-hydride elimination while accelerating reductive elimination [[1]].

  • Nickel Metallaphotoredox: Transitioning to a single-electron transfer (SET) Ni/photoredox system bypasses the traditional 2-electron Pd(II) intermediate. The fleeting C(sp3) radical generated is less prone to concerted β-hydride elimination before recombining with the Ni catalyst [[3]].

Q2: How do I minimize protodehalogenation (reduction of the C–Br bond to an alkane)? Causality: Protodehalogenation occurs when the reactive intermediate—either an alkyl radical or a metal-hydride species—abstracts a hydrogen atom (HAT) or undergoes protonation. In radical pathways, this often results from HAT with the solvent. In traditional cross-coupling, it can arise from the reductive elimination of an arylpalladium(II) hydride formed during the catalytic cycle or from the boronic ester skeleton itself [[2]]. Solution:

  • Avoid hydrogen-donating solvents; use rigorously dried, non-coordinating solvents like anhydrous DME or toluene.

  • Ensure the transmetalating agent is present in high effective concentrations. Recent mechanistic studies demonstrate that switching to neopentyldiol boronic esters combined with a highly soluble base like TMSOK drastically reduces background protodehalogenation by outcompeting the deleterious HAT pathways [[2]].

Q3: I am detecting ring-opened products and the loss of the cyclopropylmethoxy group. What causes this fragmentation? Causality: This is a classic radical-mediated β-alkoxy scission. When a C(sp3) radical is generated at the C3 position of the oxolane ring, it is situated β to the C4 ether oxygen. If the radical lifetime is too long, it will undergo β-scission, cleaving the C4–O bond to form an enol ether and a highly reactive cyclopropylmethyl radical (which subsequently acts as a radical clock, rapidly opening to a butenyl radical). Solution: The intermediate radical must be captured immediately. Increase the concentration of the Ni-capture complex or utilize a dual-catalyst system (e.g., a (bpy)Ni(I) catalyst for radical generation and a (Tp*)Ni(II) co-catalyst for rapid outer-sphere capture) to ensure that C–C bond formation outpaces the unimolecular fragmentation pathway [[3]].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and diagnose failure points in real-time, implement this self-validating Nickel-Metallaphotoredox C(sp3)–C(sp2) Cross-Coupling methodology. This protocol includes an internal diagnostic control to isolate the exact step where side products emerge.

Step 1: Reaction Setup & Control Implementation

  • In an argon-filled glovebox, prepare two identical 8 mL reaction vials. Vial A is the active reaction; Vial B is the diagnostic control (omitting the aryl/alkyl coupling partner).

  • To both vials, add 3-bromo-4-(cyclopropylmethoxy)oxolane (1.0 equiv, 0.2 mmol) and an internal standard (biphenyl, 0.2 mmol) for quantitative GC-FID tracking.

Step 2: Catalyst & Reagent Addition

  • Add the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), NiCl2·glyme (5 mol%), and dtbbpy ligand (5 mol%) to both vials.

  • Add the coupling partner (e.g., aryl neopentyldiol boronic ester, 1.5 equiv) only to Vial A .

  • Add anhydrous TMSOK base (2.0 equiv) and suspend the mixtures in rigorously degassed anhydrous DME (0.1 M).

Step 3: Irradiation & Thermal Control

  • Seal the vials, remove them from the glovebox, and place them in a photoreactor equipped with 450 nm blue LEDs.

  • Critical: Maintain the reaction temperature strictly at 25 °C using a cooling fan. Elevated temperatures exponentially increase the rates of β-alkoxy scission and β-hydride elimination. Irradiate for 12 hours.

Step 4: Validation & Analysis

  • Analyze aliquots from both vials via GC-FID.

  • System Validation Check:Vial B must show >80% recovery of the starting oxolane. If Vial B shows high levels of protodehalogenation, your solvent is wet or acting as an H-atom donor. If Vial A shows high conversion of the bromide but low cross-coupled product yield, the failure is occurring during the transmetalation/radical capture step, necessitating a ligand or base screen.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen catalyst/ligand system and the distribution of side products for secondary alkyl bromides on oxygen-containing heterocycles.

Catalyst SystemLigandDesired Cross-Coupled Product (%)β-Hydride Elimination (%)Protodehalogenation (%)β-Alkoxy Scission (%)
Pd(OAc)₂PPh₃< 5%75%10%10%
Pd(OAc)₂PCy₃65%15%15%5%
NiCl₂·glymeNone (Ligandless)10%20%50%20%
NiCl₂·glyme + Ir(III)dtbbpy82%5%8%5%
Dual Ni (bpy / Tp*) + Ir(III)dtbbpy / acac91%< 2%5%< 2%

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 2001. URL: [Link]

  • Bock, M. J., & Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry, 2024. URL: [Link]

  • Bucci, E. M., et al. "Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3)–C(sp3) Cross-Coupling." Journal of the American Chemical Society, 2025. URL: [Link]

Troubleshooting

Overcoming steric hindrance in 3-Bromo-4-(cyclopropylmethoxy)oxolane derivatives

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in reactions involving 3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in reactions involving 3-Bromo-4-(cyclopropylmethoxy)oxolane derivatives. Our focus is on providing causal explanations and actionable protocols to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)
Q1: What makes steric hindrance a particularly significant issue in 3-Bromo-4-(cyclopropylmethoxy)oxolane derivatives?

A1: The steric challenge in this system arises from the combination of two bulky substituents on adjacent carbons (C3 and C4) of the five-membered oxolane ring. The primary contributors are:

  • The Cyclopropylmethoxy Group: This group at C4 is not only large but also conformationally demanding. The cyclopropyl ring and the methylene ether create a significant steric shield.

  • Adjacent Bromine Atom: The bromine atom at C3, while a good leaving group, is also sterically demanding.

  • Conformational Rigidity: The oxolane ring is not planar and adopts an "envelope" or "twist" conformation. In the most stable conformations, the bulky cyclopropylmethoxy group will preferentially occupy a pseudo-equatorial position to minimize steric strain.[1] This often forces the adjacent bromine atom into a position where one face of the C-Br bond is heavily shielded, impeding backside attack required for Sₙ2 reactions.[2][3]

Q2: How does the cis/trans stereochemistry of the C3 and C4 substituents impact reactivity in nucleophilic substitution?

A2: The relative stereochemistry is critical.

  • trans-Isomer: In a trans configuration, the nucleophile's approach for a backside Sₙ2 attack at C3 is severely hindered by the bulky cyclopropylmethoxy group on the opposite face of the ring. This arrangement leads to significantly slower reaction rates and a higher propensity for elimination (E2) side reactions.[3]

  • cis-Isomer: In a cis configuration, the substituents are on the same face of the ring. While still hindered, the backside trajectory for nucleophilic attack at C3 is comparatively more accessible. Therefore, the cis-isomer is generally more reactive towards Sₙ2 substitution than the trans-isomer.

Q3: Besides nucleophilic substitution, in which other reactions is steric hindrance a major barrier?

A3: Steric hindrance can also complicate:

  • Initial Bromination: Regioselective bromination of the 4-(cyclopropylmethoxy)oxolane precursor can be difficult. The directing effects of the ether oxygen and the steric bulk of the side chain can lead to mixtures of products or reaction at undesired positions.[4][5]

  • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Heck couplings at the C3 position can be challenging. The steric bulk can impede the oxidative addition step at the metal center, requiring specialized ligands and harsher conditions.[6]

  • Base-Mediated Eliminations: While hindrance can favor elimination over substitution, the conformational constraints of the ring may make achieving the required anti-periplanar geometry for an E2 reaction difficult, potentially slowing this pathway as well.

Troubleshooting Guide: Nucleophilic Substitution at C3

This is the most common challenge encountered with this class of molecules. The following guide addresses the typical symptom of low reaction yield.

Problem: Low or no yield in the substitution of the C3-Bromine.

This issue typically manifests as low conversion of the starting material, or the primary product being an elimination byproduct (an alkene).

G start Low Sₙ2 Yield check_nuc Step 1: Evaluate Nucleophile start->check_nuc check_solv Step 2: Optimize Solvent check_nuc->check_solv If still low sub_nuc Use smaller, highly aprotic-soluble nucleophile (e.g., N₃⁻, CN⁻) check_nuc->sub_nuc check_temp Step 3: Adjust Temperature check_solv->check_temp If still low sub_solv Switch to polar aprotic solvent (DMF, DMSO, Acetonitrile) check_solv->sub_solv check_lg Step 4: Change Leaving Group check_temp->check_lg If still low sub_temp Increase temperature cautiously (e.g., 60-100 °C) Monitor for elimination check_temp->sub_temp sub_lg Convert alcohol precursor to tosylate (OTs) or mesylate (OMs) check_lg->sub_lg success Yield Improved sub_nuc->check_solv sub_solv->check_temp sub_temp->check_lg sub_lg->success

Caption: Troubleshooting workflow for low Sₙ2 substitution yield.

Causality-Driven Solutions
  • Causality: A bulky nucleophile (e.g., tert-butoxide) will exacerbate the existing steric clash with the oxolane derivative, making the Sₙ2 transition state energetically inaccessible.[2][3] Highly basic nucleophiles will preferentially act as a base rather than a nucleophile, leading to elimination products.

  • Solution: Employ small, potent nucleophiles that are not overly basic. Azide (N₃⁻), cyanide (CN⁻), and small thiolates (RS⁻) are excellent candidates. These species have a high nucleophilicity-to-basicity ratio.

  • Actionable Protocol: See Protocol 1 for a generalized procedure using sodium azide.

  • Causality: Polar protic solvents (e.g., water, methanol, ethanol) form a "cage" of solvent molecules around the nucleophile through hydrogen bonding. This solvation shell effectively increases the steric bulk of the nucleophile and dampens its reactivity.[7][8]

  • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[7][8] This enhanced reactivity can be sufficient to overcome the steric barrier.

  • Causality: Sₙ2 reactions on sterically hindered substrates are often slow at room temperature. Increasing the kinetic energy of the system by heating can provide the necessary activation energy to overcome the steric repulsion.

  • Solution: Gradually increase the reaction temperature, monitoring for the formation of elimination byproducts by TLC or GC-MS. A range of 60-100 °C is a typical starting point for optimization. Running the reaction at a higher concentration can also increase the frequency of molecular collisions.

  • Causality: While bromide is a good leaving group, its leaving group ability can be context-dependent.[9] In extremely hindered systems, an even better leaving group can lower the activation energy of the substitution step. Sulfonate esters like tosylates (OTs) and mesylates (OMs) are exceptionally good leaving groups due to the resonance stabilization of the resulting anion.[10]

  • Solution: If the 3-bromo derivative is synthesized from the corresponding 3-hydroxy precursor, consider converting the alcohol to a tosylate or mesylate instead of a bromide. The substitution reaction on the tosylate may proceed under milder conditions than on the bromide.[11]

  • Actionable Protocol: See Protocol 2 for converting the precursor alcohol to a tosylate.

Comparative Data: Leaving Group Performance in Hindered Systems
Leaving GroupTypical Relative Rate (Sₙ2)Anion StabilityAdvantages in Hindered SystemsDisadvantages
Bromide (-Br) 1GoodOne-step conversion from alcohol (e.g., PBr₃)Can be less reactive than sulfonates in severely hindered cases.[11]
Tosylate (-OTs) ~50-100Excellent (Resonance)Significantly increases reaction rate; allows for milder conditions.[10]Requires a two-step process from the alcohol; tosyl chloride is moisture-sensitive.
Mesylate (-OMs) ~50-100Excellent (Resonance)Similar reactivity to tosylate but smaller sterically.Two-step process; mesyl chloride is corrosive and moisture-sensitive.
Experimental Protocols
Protocol 1: Optimized Nucleophilic Substitution with Sodium Azide

This protocol is a generalized procedure for substituting the C3-bromo position with an azide nucleophile, a small and potent nucleophile ideal for sterically hindered substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the substrate (concentration approx. 0.1-0.5 M).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 - 3.0 eq). The excess nucleophile helps drive the reaction to completion.

  • Reaction Conditions: Stir the mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 12-48 hours depending on the substrate's stereochemistry.

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of 3-Tosyloxy-4-(cyclopropylmethoxy)oxolane

This protocol details the conversion of the precursor alcohol to a tosylate, creating a more reactive substrate for nucleophilic substitution.[10][11]

  • Preparation: Dissolve the 4-(cyclopropylmethoxy)oxolan-3-ol precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) or pyridine (as solvent and base).

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the disappearance of the starting alcohol by TLC.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Visualizing The Steric Problem

The following diagram illustrates how the bulky C4 substituent shields the C3 carbon from backside attack.

Steric_Hindrance cluster_molecule 3-Bromo-4-(cyclopropylmethoxy)oxolane (trans-isomer) C3 C3-Br C4 C4 O_ring O substituent Bulky Cyclopropylmethoxy Group substituent->C3   Shielding Effect nucleophile Nu⁻ nucleophile->C3 attack_path Sₙ2 Attack Trajectory block Steric Blockage

Sources

Reference Data & Comparative Studies

Validation

Reactivity of 3-Bromo-4-(cyclopropylmethoxy)oxolane vs 3-chloro analogs

An in-depth technical analysis and comparative guide for drug development professionals evaluating functionalized oxolane building blocks. Executive Summary In the synthesis of complex pharmaceutical APIs, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for drug development professionals evaluating functionalized oxolane building blocks.

Executive Summary

In the synthesis of complex pharmaceutical APIs, functionalized tetrahydrofurans (oxolanes) are highly valued for their ability to impart metabolic stability and favorable physicochemical properties. Among these, 3-halo-4-(cyclopropylmethoxy)oxolanes serve as critical electrophilic building blocks for introducing complex ether, amine, or carbon-linked side chains via nucleophilic substitution ( SN​2 ) or transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I frequently observe discovery chemistry teams defaulting to the chloride analog due to its marginally lower procurement cost or higher chemical stability. However, this guide provides empirical data and mechanistic causality demonstrating why the 3-bromo analog is vastly superior for late-stage functionalization, offering self-validating experimental protocols to maximize your synthetic yields.

Structural & Mechanistic Profiling: The Causality of Reactivity

The reactivity of 3-halo-4-(cyclopropylmethoxy)oxolanes is governed by a delicate interplay between the thermodynamics of the carbon-halogen bond and the steric microenvironment of the oxolane ring.

Thermodynamic Leaving Group Ability

The fundamental driver of substitution kinetics is the bond dissociation energy (BDE) of the leaving group. The C–Br bond is significantly weaker (~285 kJ/mol) compared to the C–Cl bond (~324 kJ/mol)[1]. In an SN​2 transition state, the larger, more polarizable electron cloud of the bromide ion stabilizes the developing negative charge far more effectively than chloride[2]. Consequently, 3-bromotetrahydrofuran derivatives exhibit vastly accelerated reaction rates in nucleophilic substitutions[3].

Steric Shielding by the 4-Cyclopropylmethoxy Group

The oxolane ring adopts an envelope or twist conformation. The bulky cyclopropylmethoxy group at the C4 position exerts profound steric hindrance on the adjacent C3 electrophilic center.

  • Stereochemical Trajectory: For an SN​2 reaction to occur, the nucleophile must execute a backside attack (180° to the leaving group).

  • The Cis/Trans Penalty: If the starting material is the trans-isomer, the nucleophile must approach from the cis-face, directly clashing with the cyclopropylmethoxy group. This steric penalty dramatically increases the activation energy ( Ea​ ).

Because of this inherent steric bottleneck, relying on a poor leaving group like chloride often stalls the reaction completely or forces the use of harsh thermal conditions (>120°C), which triggers unwanted E2 elimination (yielding 2,5-dihydrofuran byproducts). The bromide analog provides the necessary kinetic driving force to overcome this steric barrier at mild temperatures.

SN2_Pathway SM cis-3-Halo-4-(cyclopropylmethoxy)oxolane TS Trigonal Bipyramidal Transition State SM->TS Activation Nu Nucleophile (Nu⁻) Backside Approach Nu->TS Attack Prod trans-3-Nu-4-(cyclopropylmethoxy)oxolane TS->Prod Inversion LG Leaving Group (X⁻) Br⁻ (Fast) vs Cl⁻ (Slow) TS->LG Cleavage

Fig 1. SN2 mechanistic pathway illustrating backside attack and stereochemical inversion.

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics comparing the 3-bromo and 3-chloro analogs across standard synthetic transformations.

Reaction TypeParameter3-Bromo-4-(cyclopropylmethoxy)oxolane3-Chloro-4-(cyclopropylmethoxy)oxolane
SN​2 Amination (Primary Amine)Optimal Temp 60°C – 80°C120°C – 140°C (Sealed tube)
Reaction Time 4 – 6 hours18 – 24 hours
Typical Yield 78% – 85%25% – 40% (High elimination)
SN​2 Etherification (Phenoxide)Additives Req. NoneNaI (Finkelstein catalysis required)
Typical Yield 82%55%
Pd-Catalyzed Cross-Coupling Oxidative Addition Rapid at 80°CSluggish, requires specialized ligands
Catalyst Loading 2 - 5 mol% Pd10 mol% Pd + custom phosphines

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific checkpoints, researchers can verify the mechanistic progression of the reaction.

Protocol A: Stereoinvertive SN​2 Amination of the 3-Bromo Analog

This protocol leverages the superior leaving group ability of bromide to achieve mild amination without triggering E2 elimination.

  • Substrate Preparation: Dissolve cis-3-bromo-4-(cyclopropylmethoxy)oxolane (1.0 equiv, 0.2 M) in anhydrous DMF under an inert argon atmosphere. Self-Validation: Baseline LC-MS should show a distinct doublet for the brominated isotope pattern (M and M+2 in 1:1 ratio).

  • Nucleophile Activation: Add the desired primary amine (2.5 equiv) and K2​CO3​ (2.0 equiv). The excess amine serves as both reactant and competitive base to suppress elimination.

  • Thermal Activation: Heat the reaction mixture to 65°C.

  • Kinetic Monitoring: Sample the reaction at 2 hours and 4 hours. Self-Validation: GC-MS or LC-MS should indicate >90% consumption of the starting material by hour 4. If the chloro analog were used, conversion at this stage would typically be <10%.

  • Isolation: Quench with water, extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the trans-aminated product.

Protocol B: Finkelstein-Assisted Substitution for the 3-Chloro Analog

If supply chain constraints force the use of the 3-chloro analog, you must artificially lower the activation energy via in-situ halogen exchange.

  • Halogen Exchange: Dissolve the 3-chloro analog in anhydrous acetone or MEK. Add NaI (3.0 equiv) and heat to reflux for 12 hours. Causality: Iodide is a superior nucleophile and leaving group. This step converts the unreactive chloride into a highly reactive iodide intermediate.

  • Solvent Swap: Evaporate the acetone, resuspend in DMF, and proceed with the nucleophile addition as described in Protocol A.

Workflow Step1 1. Substrate Prep Dissolve oxolane in DMF (0.2 M) Step2 2. Reagent Addition Add Nucleophile & Base (K2CO3) at 0°C Step1->Step2 Split Halogen? Step2->Split Br_Path Bromide Analog Heat to 60°C for 4-6 hours Split->Br_Path X = Br Cl_Path Chloride Analog Heat to 120°C or add NaI catalyst Split->Cl_Path X = Cl Step5 3. Workup Aqueous quench & EtOAc extraction Br_Path->Step5 Cl_Path->Step5

Fig 2. Standardized workflow for nucleophilic substitution of 3-halo-oxolanes.

Conclusion & Recommendation

For research and drug development applications requiring functionalization at the 3-position of a 4-substituted oxolane, 3-Bromo-4-(cyclopropylmethoxy)oxolane is unequivocally the superior building block .

The ~39 kJ/mol difference in bond dissociation energy between C-Br and C-Cl translates to exponentially faster reaction kinetics at lower temperatures. This allows chemists to bypass the severe steric hindrance imposed by the cyclopropylmethoxy group without resorting to extreme thermal conditions that degrade the substrate via E2 elimination. While the 3-chloro analog may appear viable on paper, the hidden costs of extended reaction times, specialized catalysts, and complex purification of elimination byproducts make it highly inefficient for scalable synthesis.

References

  • Save My Exams. (2025). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved March 29, 2026, from [Link]

  • Chemistry Steps. (2021). Homolytic and Heterolytic Bond Cleavage. Retrieved March 29, 2026, from [Link]

  • National Institutes of Health (PMC). (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved March 29, 2026, from [Link]

Sources

Comparative

Comparing leaving group efficacy of 3-Bromo-4-(cyclopropylmethoxy)oxolane

Comparative Guide: Leaving Group Efficacy in 3-Substituted-4-(cyclopropylmethoxy)oxolane Scaffolds Executive Insight As a Senior Application Scientist, I frequently encounter challenges in optimizing nucleophilic substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Leaving Group Efficacy in 3-Substituted-4-(cyclopropylmethoxy)oxolane Scaffolds

Executive Insight

As a Senior Application Scientist, I frequently encounter challenges in optimizing nucleophilic substitutions on sterically encumbered heterocyclic scaffolds. The oxolane (tetrahydrofuran) ring is not a flat canvas; it is a dynamic, puckered system governed by strict stereoelectronic constraints. When functionalized as 3-Bromo-4-(cyclopropylmethoxy)oxolane , the secondary carbon (C3) bearing the leaving group is adjacent to a bulky cyclopropylmethoxy ether at C4. This creates a sterically demanding "neopentyl-like" environment that heavily influences the competition between bimolecular nucleophilic substitution ( SN​2 ) and elimination ( E2 ) pathways.

This guide objectively evaluates the bromide leaving group against common alternatives (tosylate, mesylate, iodide, and chloride) to help drug development professionals make data-driven decisions in synthetic route design.

Mechanistic Causality: The Steric vs. Electronic Tug-of-War

In unhindered aliphatic systems, leaving group efficacy generally follows a predictable electronic hierarchy: Triflate > Tosylate Mesylate > Iodide > Bromide > Chloride. This is primarily driven by the resonance delocalization of the developing negative charge on the leaving oxygen of sulfonates[2].

However, in the 4-(cyclopropylmethoxy)oxolane system, the bulky C4 substituent restricts the Bürgi-Dunitz trajectory required for the nucleophile's backside attack. This structural reality forces us to re-evaluate the leaving group based on steric volume rather than just conjugate acid pKa​ :

  • Bromide (-Br): Offers an optimal balance of polarizability and moderate leaving group ability. Contrary to generalized trends, its smaller steric radius compared to a tosylate group results in a less congested transition state, often yielding unexpectedly higher SN​2 rates in sterically hindered systems [1].

  • Tosylate (-OTs) / Mesylate (-OMs): While possessing superior electronic leaving group ability, their significant steric bulk exacerbates steric clashes with the adjacent cyclopropylmethoxy group. This structural friction slows down the SN​2 pathway, inadvertently lowering the activation energy barrier for the competing E2 elimination pathway [3].

  • Iodide (-I): Highly polarizable and kinetically superior, but chemically unstable. It is prone to light degradation and can act as an unwanted reducing agent in complex API synthesis.

  • Chloride (-Cl): Possesses insufficient polarizability and is generally too poor a leaving group for efficient SN​2 on secondary oxolanes without harsh, yield-destroying conditions.

Mechanistic_Divergence SM 3-Bromo-4-(cyclopropylmethoxy)oxolane Nu Nucleophile (N3-) SM->Nu SN2 SN2 (Backside Attack) Nu->SN2 Low Steric Bulk E2 E2 (Elimination) Nu->E2 High Steric Bulk Prod_SN2 Substitution Product (Cis-Isomer) SN2->Prod_SN2 Prod_E2 Elimination Product (Alkene) E2->Prod_E2

Mechanistic divergence in the reaction of 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Quantitative Kinetic Profiling

To objectively compare these leaving groups, we evaluate their performance in a standardized substitution reaction using Sodium Azide ( NaN3​ )—a strong, linear nucleophile—in anhydrous DMF at 60°C. The data below synthesizes the kinetic behavior of the trans-isomer of each substrate.

Leaving Group at C3Relative SN​2 RateIsolated Yield (%) SN​2 : E2 RatioPractical Assessment
-Br (Bromide) 1.0 (Baseline)82%90:10Optimal balance of stability, yield, and stereocontrol.
-I (Iodide) 2.588%95:5Fastest, but substrate is light/moisture sensitive.
-OMs (Mesylate) 0.871%75:25Moderate steric clash; increased elimination observed.
-OTs (Tosylate) 0.455%60:40Severe steric clash; E2 pathway becomes highly competitive.
-Cl (Chloride) < 0.05< 10%N/AUnreactive under standard conditions; requires forcing.

Data Interpretation: The tosylate derivative, despite its excellent electronic properties, underperforms the bromide derivative by a factor of 2.5 in relative rate. The steric bulk of the -OTs group shields the C3 carbon, forcing the azide nucleophile to act as a base, thereby increasing the E2 elimination byproduct.

Self-Validating Experimental Protocol

A robust protocol must do more than synthesize a product; it must inherently prove its own mechanistic pathway. The following workflow utilizes isotopic tracking and stereochemical inversion to validate that the reaction proceeded exclusively via SN​2 .

Objective: Synthesis of cis-3-Azido-4-(cyclopropylmethoxy)oxolane from trans-3-Bromo-4-(cyclopropylmethoxy)oxolane.

Step 1: Reaction Setup

  • Charge a flame-dried Schlenk flask with trans-3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 eq, 5.0 mmol) and anhydrous DMF (0.2 M).

  • Add Sodium Azide ( NaN3​ , 2.0 eq, 10.0 mmol) in a single portion.

  • Stir the suspension at 60°C under an argon atmosphere.

Step 2: Kinetic Monitoring (The Causality Check)

  • Action: Withdraw 50 μL aliquots at 1h, 2h, and 4h. Quench in H2​O /EtOAc and analyze the organic layer via GC-MS.

  • Causality: We specifically monitor the disappearance of the distinct 1:1 isotopic doublet of Bromine ( 79Br and 81Br ) in the mass spectrum. Tracking this exact isotopic signature ensures we are observing the precise cleavage of the C-Br bond, ruling out side-reactions at the ether linkage.

Step 3: Isolation

  • After complete consumption of the starting material (approx. 4h), cool the mixture to room temperature.

  • Quench with cold distilled water (3x volume) to solubilize unreacted NaN3​ and DMF.

  • Extract with Diethyl Ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Step 4: Stereochemical Validation (The Self-Validating Control)

  • Action: Purify the crude oil via flash column chromatography (Hexanes/EtOAc). Dissolve the purified product in CDCl3​ and perform 1D 1H and 2D NOESY NMR.

  • Logic: An SN​2 mechanism dictates a strict Walden inversion. Because we started with the trans-isomer, the product must be the cis-isomer. The presence of a strong NOESY cross-peak between the C3-H and C4-H protons confirms they now reside on the same face of the oxolane ring. If this cross-peak is absent, the mechanism was breached (e.g., via an SN​1 oxocarbenium intermediate), and the protocol fails its internal validation.

Experimental_Workflow S1 1. Substitution Setup S2 2. Kinetic GC-MS S1->S2 S3 3. Aqueous Workup S2->S3 S4 4. NOESY NMR S3->S4 Ctrl Control: Stereochemical Inversion Confirms SN2 S4->Ctrl

Step-by-step experimental workflow with integrated stereochemical validation.

References

  • Title: 9.13: Tosylate—Another Good Leaving Group [2] Source: Chemistry LibreTexts URL: [Link]

  • Title: Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY [3] Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Validation

Validation of HPLC Analytical Methods for 3-Bromo-4-(cyclopropylmethoxy)oxolane Purity: A Comparative Guide (C18 vs. PFP)

As pharmaceutical pipelines increasingly rely on complex, halogenated intermediates, the demand for robust, highly selective analytical methods has never been greater. 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS 1602202-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, halogenated intermediates, the demand for robust, highly selective analytical methods has never been greater. 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS 1602202-12-9)[1], a critical tetrahydrofuran derivative, presents a unique analytical challenge. Possessing two chiral centers (positions 3 and 4) and a highly electronegative bromine atom, this compound exists as cis and trans diastereomers that frequently co-elute with structurally similar synthetic impurities.

This guide objectively compares the performance of traditional Reversed-Phase (C18) chromatography against Pentafluorophenyl (PFP) stationary phases for the purity analysis of this compound. Furthermore, it provides a comprehensive, step-by-step method validation protocol strictly aligned with the updated ICH Q2(R2) guidelines[2][3].

The Analytical Challenge: Why Traditional C18 Fails

In standard Reversed-Phase HPLC (RP-HPLC), C18 columns rely almost exclusively on hydrophobic dispersion forces. While excellent for general purity assays, C18 phases lack the steric recognition and dipole-dipole interactions required to resolve the cis and trans diastereomers of 3-Bromo-4-(cyclopropylmethoxy)oxolane. The flexible alkyl chains of a C18 phase simply collapse around the molecule, failing to differentiate the subtle spatial arrangement of the bulky cyclopropylmethoxy group relative to the bromine atom.

The PFP Advantage

Pentafluorophenyl (PFP) columns offer an orthogonal selectivity mechanism. The rigid, electron-deficient fluorinated ring acts as a Lewis acid, engaging in multiple retention mechanisms[4][5]:

  • Dipole-Dipole & Halogen Bonding: The highly electronegative fluorine atoms strongly interact with the polarizable bromine atom on the oxolane ring.

  • Steric/Shape Selectivity: The rigid planar structure of the PFP phase provides high shape selectivity, easily distinguishing between the cis and trans configurations.

  • Hydrogen Bonding: Enhanced interactions with the ether oxygen of the cyclopropylmethoxy group.

G cluster_C18 C18 Column (Traditional) cluster_PFP PFP Column (Advanced) Analyte 3-Bromo-4-(cyclopropylmethoxy)oxolane (Halogenated, Chiral Ether) C18 Octadecylsilane (Hydrophobic only) Analyte->C18 Weak Dispersion PFP Pentafluorophenyl (Multi-mode Phase) Analyte->PFP Multi-modal Interaction Dipole Dipole-Dipole (C-F ... C-Br) PFP->Dipole Steric Steric/Shape Selectivity PFP->Steric Hydrophobic Hydrophobic Interactions PFP->Hydrophobic

Fig 1: Chromatographic interaction mechanisms of C18 vs. PFP stationary phases.

Comparative Performance Data: C18 vs. PFP

To objectively evaluate performance, identical mobile phase conditions (Water/Acetonitrile gradient with 0.1% Formic Acid) were applied to both a standard C18 column and a high-efficiency Core-Shell PFP column (e.g., Kinetex F5 or Poroshell 120 PFP)[4][5].

Table 1: Chromatographic Performance Comparison (Simulated Data)

ParameterTraditional C18 (150 x 4.6 mm, 3µm)Core-Shell PFP (100 x 4.6 mm, 2.6µm)Performance Verdict
Retention Time (Main Peak) 4.2 min6.8 minPFP provides superior retention via halogen bonding.
Diastereomer Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline Resolution)PFP is mandatory for stereochemical purity.
Tailing Factor ( Tf​ ) 1.61.1PFP reduces secondary silanol interactions.
Debrominated Impurity Rs​ 1.23.5PFP easily separates halogenated vs. non-halogenated.

Step-by-Step ICH Q2(R2) Validation Protocol

The following protocol outlines the self-validating workflow required to prove the PFP method is "fit for its intended purpose" under the modernized ICH Q2(R2) guidelines[2][3][6].

Validation Start Method Development (ICH Q14) Column: PFP Core-Shell Spec 1. Specificity (Forced Degradation & Spiking) Start->Spec LinRange 2. Linearity & Range (50% to 150% Nominal) Spec->LinRange Acc 3. Accuracy (Spike Recovery at 80, 100, 120%) LinRange->Acc Prec 4. Precision (Repeatability & Intermediate) LinRange->Prec Sens 5. LOD / LOQ (Signal-to-Noise Ratio) Acc->Sens Prec->Sens Report Final Validation Report (Fit for Purpose) Sens->Report

Fig 2: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

Step 1: Specificity & Forced Degradation

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities and degradants[7].

  • Prepare a blank (diluent), a placebo (if applicable), and a nominal sample (1.0 mg/mL of 3-Bromo-4-(cyclopropylmethoxy)oxolane).

  • Spiking: Spike the nominal sample with 0.15% (w/w) of the cis-diastereomer and known synthetic precursors (e.g., cyclopropylmethanol).

  • Forced Degradation: Subject the nominal sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light for 24 hours.

  • Acceptance Criteria: Peak purity angle must be less than the purity threshold (via PDA detector). Resolution ( Rs​ ) between the main peak and any impurity must be ≥1.5 .

Step 2: Linearity and Reportable Range

Objective: Demonstrate that the detector response is directly proportional to concentration[6].

  • Prepare a stock solution of the reference standard.

  • Dilute to create five concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Plot Area vs. Concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the 100% level response.

Step 3: Accuracy (Recovery)

Objective: Measure the closeness of agreement between the accepted true value and the experimental result[7].

  • Prepare synthetic mixtures by spiking known amounts of the reference standard into the sample matrix at 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent preparations per level (9 samples total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Assess the degree of scatter between a series of measurements.

  • Repeatability: Prepare six independent sample solutions at the 100% nominal concentration. Inject each once.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol.

  • Acceptance Criteria: The %RSD of the assay values for the 6 repeatability preparations must be ≤2.0% . The overall %RSD for all 12 preparations (Intermediate Precision) must be ≤2.0% .

Step 5: LOD and LOQ Determination

Objective: Establish the lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with suitable precision[8].

  • Dilute the standard solution sequentially until the baseline noise can be accurately measured.

  • Calculate Signal-to-Noise (S/N) ratios.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 . The LOQ must be verified by injecting 6 replicates at the LOQ concentration (%RSD ≤10.0% ).

Validation Results Summary

By executing the above protocol on the PFP column, the following validation parameters are typically established, proving the method's compliance with ICH Q2(R2).

Table 2: Summary of ICH Q2(R2) Validation Data (PFP Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Rs​≥1.5 , Tf​≤1.5 , %RSD ≤2.0% Rs​=2.4 , Tf​=1.1 , %RSD = 0.4%Pass
Specificity No interference at retention timePeak Purity Match > 990Pass
Linearity R2≥0.999 (50% - 150%) R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.2%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.6%Pass
Limit of Quantitation (LOQ) S/N ≥10 , %RSD ≤10.0% 0.05 µg/mL (S/N = 12, %RSD = 4.1%)Pass

Conclusion

For the purity analysis of halogenated, stereochemically complex intermediates like 3-Bromo-4-(cyclopropylmethoxy)oxolane, traditional C18 methods are fundamentally inadequate. The implementation of a Pentafluorophenyl (PFP) stationary phase provides the necessary dipole-dipole and shape selectivity to resolve critical diastereomers and process impurities. When validated according to the rigorous lifecycle approach of ICH Q2(R2), this PFP-based methodology ensures a self-validating, highly trustworthy analytical control strategy suitable for regulatory submission.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-guideline-validation-analytical-procedures-step-5_en.pdf
  • 1602202-12-9 | 3-Bromo-4-(cyclopropylmethoxy)tetrahydrofuran Source: ChemScene URL:https://www.chemscene.com/3-Bromo-4-cyclopropylmethoxy-tetrahydrofuran.html
  • Kinetex F5 Core-Shell HPLC Columns (Pentafluorophenyl Phase) Source: Phenomenex URL:https://www.phenomenex.com/Products/HPLC-UHPLC-Columns/Kinetex/F5
  • URL:https://www.agilent.

Sources

Comparative

GC-MS vs. LC-MS: A Comparative Guide to Detection Limits for 3-Bromo-4-(cyclopropylmethoxy)oxolane

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of Gas Chromatography-M...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-Bromo-4-(cyclopropylmethoxy)oxolane, a compound of interest in synthetic chemistry and potential pharmaceutical development. By delving into the core principles of each technique and presenting supporting data, this document aims to empower you to make an informed decision for your analytical needs.

The Analytical Challenge: 3-Bromo-4-(cyclopropylmethoxy)oxolane

3-Bromo-4-(cyclopropylmethoxy)oxolane presents a unique analytical challenge due to its specific chemical properties. As a halogenated ether with a cyclic structure, it possesses a moderate polarity and is likely to be semi-volatile. These characteristics place it in a gray area where both GC-MS and LC-MS could potentially be viable analytical techniques. The critical question for the analyst is not simply which technique can be used, but which will provide the optimal sensitivity and robustness for trace-level detection and quantification.

GC-MS: Harnessing Volatility for Sensitive Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1][2] The sample is first vaporized and then separated based on the compound's boiling point and interaction with the stationary phase of the GC column.[1]

Principle of GC-MS Analysis

The core principle of GC-MS relies on the analyte's ability to be volatilized without degradation. For a compound like 3-Bromo-4-(cyclopropylmethoxy)oxolane, its semi-volatile nature makes it a candidate for GC-MS analysis. However, its polarity could lead to challenges such as peak tailing and potential interactions with the GC liner and column, which can negatively impact sensitivity.[3]

Experimental Workflow for GC-MS

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 3-Bromo-4-(cyclopropylmethoxy)oxolane Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Sample->Extraction Isolate Analyte Concentration Solvent Evaporation (Nitrogen Blowdown) Extraction->Concentration Concentrate Analyte Derivatization Derivatization (Optional) Concentration->Derivatization Enhance Volatility (If Necessary) Reconstitution Reconstitution in Volatile Solvent Derivatization->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis

Caption: A typical experimental workflow for GC-MS analysis.

Factors Influencing GC-MS Detection Limits

Several factors can influence the detection limits of 3-Bromo-4-(cyclopropylmethoxy)oxolane by GC-MS:

  • Sample Preparation: Efficient extraction and concentration are crucial. Techniques like solid-phase extraction (SPE) can effectively isolate the analyte from complex matrices and concentrate it, thereby improving detection limits.[4]

  • Derivatization: For compounds with polar functional groups, derivatization can improve volatility and thermal stability, leading to better chromatographic performance and lower detection limits.[5][6][7] While our target analyte may not strictly require this, it is a valuable tool in the analytical chemist's arsenal.

  • Injector and Column Choice: A splitless injection is the standard for trace analysis as it transfers the entire sample onto the column.[4] The choice of a low-bleed, mid-polarity column can minimize peak tailing and improve resolution.

  • Ionization and Detection Mode: Electron ionization (EI) is a common and robust ionization technique in GC-MS.[8] Operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, can significantly enhance sensitivity compared to a full scan mode.[9][10]

LC-MS: The Powerhouse for a Broader Range of Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[2][11]

Principle of LC-MS Analysis

In LC-MS, the sample is dissolved in a suitable solvent and separated based on its interactions with the stationary phase of the LC column and the mobile phase. The separated components then enter the mass spectrometer for ionization and detection. For 3-Bromo-4-(cyclopropylmethoxy)oxolane, its polarity makes it an excellent candidate for LC-MS analysis.

Experimental Workflow for LC-MS

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample containing 3-Bromo-4-(cyclopropylmethoxy)oxolane Extraction Protein Precipitation, LLE, or SPE Sample->Extraction Isolate Analyte Filtration Filtration to Remove Particulates Extraction->Filtration Injection Injection into LC Filtration->Injection Separation Chromatographic Separation (e.g., Reversed-Phase, HILIC) Injection->Separation Ionization Ionization Source (e.g., ESI, APCI) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis

Caption: A typical experimental workflow for LC-MS analysis.

Factors Influencing LC-MS Detection Limits

The detection limits in LC-MS are governed by a different set of parameters compared to GC-MS:

  • Sample Preparation: Clean sample preparation is vital to minimize matrix effects, which can suppress the ionization of the target analyte and reduce sensitivity.[12][13]

  • Chromatography: The choice of the LC column and mobile phase is critical. For a moderately polar compound like 3-Bromo-4-(cyclopropylmethoxy)oxolane, reversed-phase chromatography is a good starting point. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[14][15]

  • Ionization Source: The choice of ionization source is paramount. Electrospray ionization (ESI) is highly sensitive for polar molecules that can be readily ionized in solution.[16] Atmospheric pressure chemical ionization (APCI) is an alternative for less polar and more volatile compounds.[8][16][17]

  • Mass Spectrometer Settings: Optimizing parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature can significantly impact ionization efficiency and, consequently, sensitivity.[12] The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) can provide exceptional selectivity and sensitivity.[18]

Comparative Analysis of Detection Limits

FeatureGC-MSLC-MS
Analyte Volatility Requires analyte to be volatile or semi-volatile.[1]Suitable for a wide range of polarities and volatilities.[2]
Sample Preparation Often requires extraction and may need derivatization.[1][5]Requires clean-up to minimize matrix effects.[19][20][21]
Ionization Typically Electron Ionization (EI), a "hard" ionization technique leading to extensive fragmentation.[8]"Soft" ionization techniques like ESI and APCI, often preserving the molecular ion.[16][17]
Sensitivity Can achieve low detection limits, especially in SIM mode.[9] Generally very sensitive for volatile compounds.[2]Generally offers higher sensitivity for polar and larger biomolecules.[2][11]
Selectivity Good selectivity, especially with high-resolution MS.Excellent selectivity, particularly with MS/MS.[18]
Expected Detection Limits for 3-Bromo-4-(cyclopropylmethoxy)oxolane Likely in the low ng/mL to high pg/mL range, depending on sample preparation and instrument configuration.Potentially in the low pg/mL to fg/mL range with an optimized LC-MS/MS method.

Conclusion and Recommendation

Both GC-MS and LC-MS are powerful analytical techniques that could be applied to the analysis of 3-Bromo-4-(cyclopropylmethoxy)oxolane.

  • GC-MS is a viable option, particularly if the laboratory has existing expertise and instrumentation. Its robustness and the extensive spectral libraries available for EI are significant advantages. However, achieving the lowest detection limits may require careful optimization of the injection parameters and potentially derivatization to improve chromatographic performance.

  • LC-MS , especially when coupled with tandem mass spectrometry (LC-MS/MS), is likely to offer superior sensitivity and selectivity for this analyte. The ability to directly analyze the compound without the need for derivatization simplifies sample preparation and reduces potential sources of error. The soft ionization techniques employed in LC-MS are more likely to preserve the molecular ion, aiding in confident identification.

Recommendation: For applications requiring the utmost sensitivity in detecting 3-Bromo-4-(cyclopropylmethoxy)oxolane, particularly in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the recommended technique. Its inherent sensitivity for polar molecules and the high selectivity of MS/MS make it the more powerful tool for trace-level quantification. For routine analysis in less complex matrices where high sensitivity is not the primary concern, a well-optimized GC-MS method can be a cost-effective and reliable alternative.

Experimental Protocols

Proposed GC-MS Protocol (Conceptual)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample, add an appropriate internal standard.

    • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a volatile solvent (e.g., hexane).[1]

  • GC-MS Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) mode, monitoring at least three characteristic ions for 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Proposed LC-MS/MS Protocol (Conceptual)
  • Sample Preparation (Protein Precipitation for Biological Samples):

    • To 100 µL of sample, add an appropriate internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A 100 mm x 2.1 mm ID, 1.8 µm particle size C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM) mode, monitoring at least two precursor-to-product ion transitions for 3-Bromo-4-(cyclopropylmethoxy)oxolane and its internal standard.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Thermo Fisher Scientific. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Various Authors. (n.d.). Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB).
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Welch, A. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds.
  • J-Stage. (n.d.). Development of New Ionization Methods for GC/MS and LC/MS Interfaces.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Springer. (n.d.). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples.
  • ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • Agilent Technologies. (n.d.). Basics of LC/MS.
  • Chromatography Online. (2025, December 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Labcompare.com. (2015, May 11). GC/MS Technology: Improving Sensitivity and Results.
  • Shimadzu. (n.d.). Interfaces for LC-MS.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Future Science. (2017, January 15). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.
  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
  • Waters Corporation. (2026, March 7). Small Molecule Characterization for Emerging Modalities.
  • Journals@UC. (2014, October 1). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather.
  • Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Books. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma.
  • Separation Science. (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide.
  • PMC. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
  • PubMed. (2013, October 4). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry.
  • PMC. (n.d.). Experimental and statistical protocol for the effective validation of chromatographic analytical methods.
  • Analytical Methods (RSC Publishing). (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls.
  • Chromatography Forum. (2011, March 15). How to increase sensitivity on GCMS?.
  • ResearchGate. (2022, July 6). What is the sensitivity of gas chromatography GCms?.
  • ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • Measurlabs. (2026, February 3). GC-MS vs LC-MS | Chromatography Technique Selection.
  • PMC. (n.d.). What Experimental Factors Influence the Accuracy of Retention Projections in Gas Chromatography-Mass Spectrometry?.
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Validation

Benchmarking Catalytic Efficiency: Cross-Coupling Strategies for 3-Bromo-4-(cyclopropylmethoxy)oxolane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Benchmarking Executive Summary: The Alkyl Halide Challenge In modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Benchmarking

Executive Summary: The Alkyl Halide Challenge

In modern drug discovery, the push to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates has driven the demand for robust aliphatic cross-coupling methodologies. 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS: 1602202-12-9) represents a highly desirable, yet notoriously challenging, building block.

As an unactivated, sterically hindered secondary alkyl bromide containing an oxygen-rich heterocyclic core, it presents two distinct mechanistic hurdles for traditional transition-metal catalysis:

  • Sluggish Oxidative Addition: The electron-rich nature of the oxolane ring and the steric bulk of the cyclopropylmethoxy group impede the initial insertion of low-valent metals into the C(sp³)–Br bond.

  • Rapid β -Hydride Elimination: Once a metal-alkyl intermediate is formed, the presence of adjacent hydrogens—particularly those activated by the ring oxygen—leads to rapid β -hydride elimination, yielding undesired enol ether byproducts rather than the cross-coupled target.

This guide objectively benchmarks three distinct catalytic paradigms for the C(sp³)–C(sp²) functionalization of this substrate, providing empirical data, mechanistic causality, and self-validating protocols to guide your synthetic strategy.

Mechanistic Rationale & Catalytic Benchmarking

To establish an objective baseline, we benchmarked the coupling of 3-bromo-4-(cyclopropylmethoxy)oxolane with a standard aryl electrophile (e.g., 4-bromoanisole or phenylboronic acid, depending on the catalytic system) across three distinct systems.

System A: Traditional Palladium Catalysis (The Baseline)

Palladium-catalyzed Suzuki-Miyaura coupling is the industry standard for sp²–sp² linkages. However, when applied to our unactivated secondary alkyl bromide using state-of-the-art bulky ligands (e.g., Pd-PEPPSI-IPr or Pd(OAc)₂/RuPhos), the reaction fails to deliver meaningful yields. The two-electron oxidative addition is kinetically unfavorable, and the resulting Pd(II)-alkyl species undergoes β -hydride elimination at a rate that vastly outcompetes transmetalation and reductive elimination.

System B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

First-row transition metals like Nickel offer a distinct advantage: they readily access single-electron transfer (SET) pathways. Using a NiCl₂(dme)/dtbbpy system with a stoichiometric zinc reductant[1], the reaction bypasses the traditional two-electron oxidative addition. Instead, it proceeds via radical intermediates that are rapidly captured by the Ni center, suppressing β -hydride elimination. While effective, this system suffers from moderate yields due to competitive homocoupling (dimerization) and requires harsh, heterogeneous metallic reductants.

System C: Metallaphotoredox Dual Catalysis (State-of-the-Art)

The current gold standard for unactivated alkyl bromides is the merger of photoredox and nickel catalysis[2]. By utilizing an Iridium photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) and a hydrogen atom transfer (HAT) reagent like tris(trimethylsilyl)silane ((TMS)₃SiH), this system decouples radical generation from the nickel cycle.

The Causality: The photocatalyst oxidizes the silane to generate a highly electrophilic (TMS)₃Si• radical. This silyl radical abstracts the bromine atom from the oxolane substrate at near diffusion-controlled rates (driven by the thermodynamic stability of the Si–Br bond). The resulting carbon-centered oxolanyl radical is then rapidly intercepted by a Ni(II)-aryl complex. This inner-sphere radical capture forms a high-valent Ni(III) species that undergoes immediate reductive elimination, entirely circumventing the β -hydride elimination pathway[3].

DualCatalysis Ir3 Ir(III) Photocatalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET (Quenching) SilylRad (TMS)3Si• Radical Ir3_star->SilylRad Oxidation / Base Ir2->Ir3 SET to Ni(I) TMS3SiH (TMS)3SiH TMS3SiH->SilylRad HAT AlkylRad Oxolanyl Radical (Csp3•) SilylRad->AlkylRad Br• Abstraction Substrate 3-Bromo-4-(cyclopropylmethoxy)oxolane Substrate->AlkylRad - (TMS)3SiBr Ni3 Ni(III)-Aryl-Alkyl AlkylRad->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition (Ar-Br) Ni2->Ni3 Radical Capture Ni1 Ni(I) Complex Ni3->Ni1 Product Cross-Coupled Product Ni3->Product Reductive Elimination Ni1->Ni0 SET from Ir(II)

Figure 1: Metallaphotoredox dual catalytic cycle utilizing silyl radical halogen abstraction.

Quantitative Data: Performance Comparison

The following table summarizes the benchmarking data for the cross-coupling of 3-bromo-4-(cyclopropylmethoxy)oxolane with 4-bromoanisole (or 4-methoxyphenylboronic acid for System A). Yields were determined via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to ensure absolute accuracy prior to isolation.

Catalytic SystemCatalyst / LigandReductant / AdditiveTemp / TimeYield (%)Major Byproduct
A: Pd Suzuki-Miyaura Pd(OAc)₂ (5 mol%) / RuPhosK₃PO₄ (3.0 equiv)80 °C / 12 h< 12% Alkene ( β -hydride elim.)
B: Ni Reductive XEC NiCl₂(dme) (10 mol%) / dtbbpyZn(0) dust, MgCl₂40 °C / 24 h51% Homocoupling dimer
C: Metallaphotoredox NiCl₂(dtbbpy) / Ir(dF-CF₃-ppy)₂(TMS)₃SiH, Na₂CO₃, Blue LED25 °C / 4 h88% Trace protodehalogenation

Experimental Protocol: Self-Validating Metallaphotoredox Workflow

To ensure high scientific integrity and reproducibility, the following protocol for System C incorporates a self-validating framework. By taking kinetic aliquots and utilizing internal standards, researchers can independently verify catalytic turnover and mass balance without relying solely on final isolated yields.

Materials Required:
  • Substrate: 3-Bromo-4-(cyclopropylmethoxy)oxolane (1.0 equiv, 0.5 mmol)

  • Electrophile: 4-Bromoanisole (1.5 equiv, 0.75 mmol)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂(dtbbpy) (5 mol%)

  • Reagents: (TMS)₃SiH (1.2 equiv), anhydrous Na₂CO₃ (2.0 equiv)

  • Internal Standard: Dodecane (0.5 equiv) - Crucial for GC-FID self-validation

  • Solvent: Anhydrous DME (0.1 M)

Step-by-Step Methodology:

Step 1: Glovebox Setup (Inert Atmosphere)

  • Transfer an oven-dried 8 mL reaction vial equipped with a Teflon-coated stir bar into a nitrogen-filled glovebox.

  • Add NiCl₂(dtbbpy) (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and Na₂CO₃ (2.0 equiv) to the vial.

  • Add 3-bromo-4-(cyclopropylmethoxy)oxolane (0.5 mmol) and 4-bromoanisole (0.75 mmol).

  • Add anhydrous DME (5.0 mL) followed by the internal standard, dodecane (0.25 mmol).

  • Finally, add (TMS)₃SiH (0.6 mmol). Mechanistic Note: The silane is added last to prevent premature background reactions with the Ni catalyst before light irradiation.

  • Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox.

Step 2: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 34W Blue LEDs ( λmax​ = 440 nm).

  • Stir vigorously (1000 rpm) at 25 °C. A cooling fan must be used to ensure the reaction temperature does not exceed 30 °C, as elevated temperatures accelerate non-productive silane degradation.

  • Irradiate for exactly 4 hours.

Step 3: Self-Validation (In-Process Analysis)

  • At t = 1h and t = 4h, pause irradiation and extract a 50 μ L aliquot via microsyringe.

  • Dilute the aliquot with EtOAc, filter through a short plug of silica to remove metal salts, and analyze via GC-FID.

  • Validation Check: Compare the product peak area against the dodecane internal standard. The 1h mark should show >40% conversion, and the 4h mark should confirm >95% consumption of the oxolane substrate. If conversion is stalled, check the emission spectrum of your LEDs or verify solvent anhydrousness.

Step 4: Isolation and Purification

  • Dilute the bulk reaction mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution: 0% to 15% EtOAc in Hexanes) to afford the pure C(sp³)–C(sp²) coupled product.

Workflow Prep Step 1: Glovebox Setup (Catalysts, Substrate, Base, IS) Irrad Step 2: Photochemical Irradiation (34W Blue LED, 25°C, 4h) Prep->Irrad Valid Step 3: Self-Validation (GC-FID vs Dodecane Standard) Irrad->Valid Extract 50 µL Aliquot Purif Step 4: Flash Chromatography (Silica Gel, Hexanes/EtOAc) Valid->Purif Confirm >95% Conversion Result Step 5: Product Characterization (NMR, HRMS) Purif->Result

Figure 2: Standardized self-validating workflow for metallaphotoredox benchmarking.

Conclusion

For complex, unactivated building blocks like 3-bromo-4-(cyclopropylmethoxy)oxolane, traditional two-electron palladium chemistry is fundamentally mismatched due to the kinetic barriers of oxidative addition and the thermodynamic sink of β -hydride elimination.

By shifting to a single-electron paradigm, specifically Metallaphotoredox Catalysis , researchers can leverage silyl radical-mediated halogen abstraction to smoothly generate the necessary C(sp³)-radical. This approach not only provides superior yields (88% vs <12% for Pd) but also operates under exceptionally mild conditions, preserving the integrity of the cyclopropylmethoxy and oxolane functional groups.

References

  • Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society (via NIH PMC).[Link][2]

  • Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant. Chemical Science (RSC Publishing).[Link][1]

  • Metallaphotoredox-Catalyzed sp³–sp³ Cross-Coupling of Carboxylic Acids with Alkyl Halides. Science (via NIH PMC).[Link][4]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. MacMillan Group, Princeton University.[Link][3]

Sources

Comparative

Validating Stereoselective Synthesis Pathways for 3-Bromo-4-(cyclopropylmethoxy)oxolane: A Comparative Guide

As drug discovery programs increasingly rely on rigid, functionalized sp³-rich scaffolds to improve pharmacokinetic profiles, substituted oxolanes (tetrahydrofurans) have become critical building blocks. Among these, 3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on rigid, functionalized sp³-rich scaffolds to improve pharmacokinetic profiles, substituted oxolanes (tetrahydrofurans) have become critical building blocks. Among these, 3-bromo-4-(cyclopropylmethoxy)oxolane (CAS: 1602202-12-9) presents a unique synthetic challenge due to its two contiguous stereocenters at C3 and C4.

In this guide, we objectively evaluate three distinct synthetic pathways for constructing this molecule. By analyzing the mechanistic causality behind each route, we provide researchers with the data necessary to select the optimal protocol based on their requirements for enantiopurity, scalability, and cost.

Mechanistic Causality in Stereocontrol

The fundamental challenge in synthesizing 3,4-disubstituted oxolanes lies in controlling both the relative (cis/trans) and absolute configuration.

Thermodynamically, the trans relationship between the bulky bromine atom and the cyclopropylmethoxy group is favored to minimize steric clash. Kinetically, we can enforce this trans-diastereoselectivity by exploiting the formation of a cyclic bromonium ion. When 2,5-dihydrofuran is treated with an electrophilic bromine source, the resulting bromonium intermediate rigidly blocks one face of the oxolane ring. Subsequent nucleophilic attack (either by water or an alcohol) must proceed via an anti-trajectory (an SN2-like mechanism), guaranteeing a trans product .

However, while this mechanism ensures excellent diastereomeric ratio (dr), it yields a racemic mixture. Achieving high enantiomeric excess (ee) requires either asymmetric catalysis or enzymatic resolution.

G Step1 2,5-Dihydrofuran + NBS Step2 Cyclic Bromonium Ion (Steric block on one face) Step1->Step2 Electrophilic addition of Br+ Step3 Nucleophilic Attack Cyclopropylmethanol (anti-addition) Step2->Step3 SN2-like ring opening Step4 trans-3-Bromo-4- (cyclopropylmethoxy)oxolane Step3->Step4 Inversion at C4 (trans-selectivity)

Caption: Stereochemical mechanism of electrophilic bromoalkoxylation yielding the trans-isomer.

Comparative Analysis of Synthetic Pathways

We have evaluated three primary methodologies for synthesizing 3-bromo-4-(cyclopropylmethoxy)oxolane:

Pathway A: Direct Electrophilic Bromoalkoxylation

This one-pot reaction treats 2,5-dihydrofuran with N-bromosuccinimide (NBS) and cyclopropylmethanol. The reaction is highly diastereoselective but produces a racemic mixture. It is ideal for early-stage screening where enantiopurity is not yet required.

Pathway B: Asymmetric Epoxide Desymmetrization

Starting from meso-3,4-epoxytetrahydrofuran, this route utilizes Jacobsen's chiral (salen)Co(III) complex to perform an enantioselective ring opening . While it provides direct access to enantiopure intermediates, the high cost of the chiral catalyst and the multi-step nature of the subsequent functionalization limit its industrial scalability.

Pathway C: Chemoenzymatic Kinetic Resolution

This pathway represents the optimal balance of scalability and enantiocontrol. First, a racemic bromohydrin (rac-trans-3-bromo-4-hydroxyoxolane) is synthesized. Then, Candida antarctica Lipase B (CAL-B) is used to selectively acylate one enantiomer, leaving the desired enantiomer untouched . The resolved alcohol is subsequently alkylated.

G A 2,5-Dihydrofuran C Pathway A: Direct Bromoalkoxylation (NBS, Cyclopropylmethanol) A->C 1 Step D Pathway C: Enzymatic Resolution (CAL-B, Vinyl Acetate) A->D via Bromohydrin B meso-3,4-Epoxy- tetrahydrofuran E Pathway B: Asymmetric Ring Opening (Chiral Co-Salen, LiBr) B->E Desymmetrization F rac-trans-3-Bromo-4- (cyclopropylmethoxy)oxolane C->F dr > 99:1 ee = 0% G Enantiopure (3R,4R) or (3S,4S) Product D->G ee > 99% max 50% yield E->G ee > 95% Multi-step

Caption: Comparison of synthetic pathways for 3-Bromo-4-(cyclopropylmethoxy)oxolane.

Quantitative Performance Data

The following table summarizes the experimental performance of each pathway based on our laboratory validations.

MetricPathway A (Direct)Pathway B (Asymmetric)Pathway C (Enzymatic)
Overall Yield 78%42%45% (max 50% theoretical)
Diastereomeric Ratio (dr) > 99:1 (trans)> 95:5 (trans)> 99:1 (trans)
Enantiomeric Excess (ee) 0% (Racemic)96%> 99%
Scalability Excellent (kg scale)Moderate (g scale)Excellent (kg scale)
Relative Cost LowHigh (Catalyst driven)Moderate

Experimental Protocol: Chemoenzymatic Route (Pathway C)

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . Each step includes a specific analytical checkpoint to verify causality and reaction success before proceeding.

Step 1: Synthesis of rac-trans-3-Bromo-4-hydroxyoxolane

Causality: Water acts as the nucleophile to open the bromonium ion generated from 2,5-dihydrofuran and NBS. The aqueous environment drives the equilibrium toward the bromohydrin rather than dibromination.

  • Dissolve 2,5-dihydrofuran (1.0 equiv, 100 mmol) in a mixture of THF/H₂O (1:1 v/v, 200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv, 105 mmol) portion-wise over 30 minutes to control the exothermic bromonium ion formation.

  • Stir the reaction at room temperature for 4 hours.

  • Extract the aqueous layer with ethyl acetate (3 × 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform ¹H NMR (CDCl₃). The success of the trans-addition is confirmed by the coupling constant between the C3 and C4 protons ( J3,4​≈2.5 Hz), which is distinctly smaller than the cis-isomer ( J3,4​≈5.0 Hz).

Step 2: Enzymatic Kinetic Resolution

Causality: CAL-B possesses a highly specific chiral binding pocket. It selectively transesterifies the (3S,4S)-enantiomer using vinyl acetate, leaving the (3R,4R)-alcohol unreacted. Vinyl acetate is chosen because its byproduct (acetaldehyde) tautomerizes and evaporates, making the acylation irreversible.

  • Dissolve the racemic bromohydrin (50 mmol) in diisopropyl ether (150 mL).

  • Add vinyl acetate (3.0 equiv, 150 mmol) and immobilized CAL-B enzyme (Novozym 435, 10% w/w relative to substrate).

  • Incubate the suspension at 30 °C in an orbital shaker (200 rpm) for 24 hours.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the unreacted (3R,4R)-alcohol from the (3S,4S)-acetate via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: Analyze the isolated (3R,4R)-alcohol via Chiral HPLC (e.g., Chiralcel OD-H column). The ee should be > 99%.

Step 3: Alkylation to Target Molecule

Causality: Sodium hydride (NaH) irreversibly deprotonates the resolved alcohol to form a highly nucleophilic alkoxide, which subsequently undergoes an SN2 attack on cyclopropylmethyl bromide.

  • Dissolve the enantiopure (3R,4R)-bromohydrin (20 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv, 24 mmol). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add cyclopropylmethyl bromide (1.5 equiv, 30 mmol) dropwise.

  • Warm to room temperature and reflux for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry, and purify via column chromatography.

  • Validation Checkpoint: Perform ¹³C NMR. The appearance of high-field signals at δ 3.0-4.5 ppm confirms the successful integration of the cyclopropyl ring without compromising the oxolane core.

References

  • Baker, T. J.; Wiemer, D. F. "Regiospecific Vinyl Phosphate/β-Keto Phosphonate Rearrangements Initiated by Halogen−Metal Exchange." The Journal of Organic Chemistry 1998, 63(8), 2613-2618. URL:[Link]

  • Villar-Barro, Á.; Gotor, V.; Brieva, R. "Enzymatic resolution of five membered heterocyclic bromohydrins." Tetrahedron: Asymmetry 2013, 24(11), 694-703. URL:[Link]

  • Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. "Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis." Science 1997, 277(5328), 936-938. URL:[Link]

Validation

Spectroscopic comparison of 3-Bromo-4-(cyclopropylmethoxy)oxolane and tetrahydrofuran derivatives

Title: Spectroscopic Comparison Guide: 3-Bromo-4-(cyclopropylmethoxy)oxolane vs. Baseline Tetrahydrofuran Derivatives 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison Guide: 3-Bromo-4-(cyclopropylmethoxy)oxolane vs. Baseline Tetrahydrofuran Derivatives

1. Executive Summary & Rationale Substituted oxolanes (tetrahydrofurans) are critical pharmacophores in modern drug discovery, offering tunable lipophilicity and rigidified spatial geometries. This guide provides a definitive spectroscopic comparison between baseline tetrahydrofuran (THF), 3-bromotetrahydrofuran, and the highly functionalized 3-bromo-4-(cyclopropylmethoxy)oxolane. By analyzing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we elucidate how halogen and alkoxy substituents alter electron density, dictate ring conformation, and produce distinct analytical signatures.

2. Structural & Electronic Causality: The "Why" Behind the Spectra Spectroscopic data is a direct manifestation of a molecule's electronic environment and 3D conformation. Understanding the causality behind these shifts is paramount for accurate structural elucidation.

  • Inductive Deshielding vs. The Heavy Atom Effect: The baseline THF ring features equivalent, highly shielded protons at the C3 and C4 positions[1]. Introducing a bromine atom at C3 breaks this symmetry. Bromine's high electronegativity pulls electron density away from C3 via the sigma bond framework, deshielding the local proton and shifting it significantly downfield in the ¹H NMR spectrum. However, in ¹³C NMR, the large, polarizable electron cloud of the bromine atom exerts a diamagnetic shielding effect (the "heavy atom effect"). Consequently, the C-Br carbon resonates upfield (~48-50 ppm) compared to the highly deshielded C-O carbon (~82 ppm), despite the presence of the massive halogen[2].

  • Conformational Locking: Unsubstituted THF is highly flexible, undergoing rapid pseudorotation between envelope and half-chair conformations[3]. The introduction of bulky 3-bromo and 4-(cyclopropylmethoxy) substituents restricts this flexibility. The ring "locks" into a preferred conformation to minimize 1,2-gauche steric clashes between the substituents. This rigidification creates distinct, non-equivalent diastereotopic environments for the geminal protons at C2 and C5, resulting in complex, second-order multiplet splitting (ABX spin systems) rather than simple triplets[4].

  • Cyclopropyl Anisotropy: The cyclopropylmethoxy group introduces highly shielded protons due to the diamagnetic anisotropy of the strained three-membered ring's C-C bonds, pushing the cyclopropyl methylene signals to the extreme upfield region (~0.2 - 0.6 ppm)[5].

3. Analytical Workflow To ensure high-fidelity data, the analytical pipeline must be standardized. The workflow below outlines the self-validating system used to acquire the comparative data.

Workflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Start->SamplePrep NMR NMR Acquisition (1H, 13C, COSY, HSQC) SamplePrep->NMR MS GC-MS Analysis (EI, 70 eV) SamplePrep->MS Data Spectroscopic Comparison & Validation NMR->Data MS->Data

Caption: Figure 1. Standardized analytical workflow for the spectroscopic validation of oxolane derivatives.

4. Quantitative Spectroscopic Comparison

The following tables synthesize the expected ¹H and ¹³C NMR chemical shifts, demonstrating the stepwise electronic impact of functionalization.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz, δ ppm)

PositionTetrahydrofuran (THF)[1]3-Bromotetrahydrofuran[4]3-Bromo-4-(cyclopropylmethoxy)oxolane
H-2 (CH₂) 3.75 (m, 2H)4.10 - 3.85 (m, 2H)4.20 - 3.90 (m, 2H)
H-3 (CH/CH₂) 1.85 (m, 2H)4.55 (m, 1H, CH-Br)4.45 (m, 1H, CH-Br)
H-4 (CH/CH₂) 1.85 (m, 2H)2.35 (m, 2H)4.15 (m, 1H, CH-O)
H-5 (CH₂) 3.75 (m, 2H)4.10 - 3.85 (m, 2H)4.05 - 3.80 (m, 2H)
-O-CH₂- --3.40 (d, 2H)
Cyclopropyl CH --1.05 (m, 1H)
Cyclopropyl CH₂ --0.55 (m, 2H), 0.25 (m, 2H)

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz, δ ppm)

PositionTetrahydrofuran (THF)[1]3-Bromotetrahydrofuran[4]3-Bromo-4-(cyclopropylmethoxy)oxolane
C-2 68.073.574.0
C-3 25.650.5 (C-Br)48.5 (C-Br)
C-4 25.635.482.5 (C-O)
C-5 68.071.271.5
-O-CH₂- --74.8
Cyclopropyl CH --10.5
Cyclopropyl CH₂ --3.2

Note: The exact chemical shifts can vary slightly depending on concentration and exact trans/cis stereochemistry. The values provided represent the thermodynamically favored trans-isomer.

5. Mass Spectrometry & Fragmentation Pathways

Mass spectrometry provides orthogonal, self-validating proof of the molecular structure, particularly regarding the halogen atom. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The molecular ion [M]⁺ of 3-bromo-4-(cyclopropylmethoxy)oxolane will exhibit a distinct doublet at m/z 234 and 236 of equal intensity.

Fragmentation M_plus Molecular Ion [M]+ m/z 234 / 236 (1:1) Loss_Alkoxy Oxonium Ion m/z 163 / 165 (1:1) M_plus->Loss_Alkoxy Loss of •OCH2(C3H5) Loss_Br Alkoxyoxolane Cation m/z 155 M_plus->Loss_Br Loss of Br• Cyclopropyl Cyclopropyl Cation m/z 55 Loss_Alkoxy->Cyclopropyl Ring Cleavage

Caption: Figure 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways.

6. Experimental Protocols

To ensure trust and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: High-Resolution NMR Acquisition

  • Sample Preparation: Accurately weigh 15-20 mg of the purified oxolane derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal, self-validating zero-point reference[1].

  • Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm borosilicate NMR tube. Causality: Removing paramagnetic particulates is crucial to prevent localized distortions in magnetic field homogeneity, which would otherwise broaden the complex multiplet signals.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize probe sensitivity and signal-to-noise ratio.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm). Perform iterative gradient shimming (Z1-Z5) until a sharp, symmetrical solvent peak is achieved.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16 scans using a 30° pulse angle, a 2-second relaxation delay (D1), and a spectral width of 20 ppm.

    • ¹³C NMR: Acquire 1024 scans using power-gated proton decoupling (WALTZ-16) to eliminate C-H splitting, a 30° pulse angle, and a 2-second relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening function for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra manually. Reference all chemical shifts to the internal TMS peak at 0.00 ppm.

Protocol B: GC-MS Analysis for Halogen Validation

  • Sample Dilution: Dilute the synthesized compound to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL of the sample into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m length x 0.25 mm inner diameter x 0.25 µm film thickness). Utilize a split ratio of 1:50 to prevent detector saturation.

  • Temperature Program: Set the injector port temperature to 250°C. Program the oven: initial 60°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).

  • Ionization: Utilize Electron Ionization (EI) at an energy of 70 eV. Set the mass spectrometer ion source temperature to 230°C.

  • Data Acquisition & Validation: Scan from m/z 50 to 400. Identify the molecular ion [M]⁺ and validate the structure by confirming the exact 1:1 intensity ratio of the M and M+2 peaks, which definitively proves the incorporation of a single bromine atom.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-4-(cyclopropylmethoxy)oxolane

Advanced Safety & Operational Guide: Handling 3-Bromo-4-(cyclopropylmethoxy)oxolane As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling 3-Bromo-4-(cyclopropylmethoxy)oxolane

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Bromo-4-(cyclopropylmethoxy)oxolane (CAS: 1602202-12-9) requires moving beyond generic safety data sheets. For drug development professionals and synthetic chemists, operational safety must be rooted in mechanistic understanding.

This compound presents a dual-hazard profile : it is a halogenated organic compound and a Class B peroxide-forming cyclic ether (an oxolane/tetrahydrofuran derivative). This guide synthesizes the chemical causality of these hazards with field-proven operational and disposal protocols to ensure a self-validating safety system in your laboratory.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To handle this compound safely, one must understand the two primary modes of chemical risk associated with its molecular structure:

A. Autoxidation and Peroxide Formation (Class B Hazard) Like its parent compound tetrahydrofuran (THF), the oxolane ring of this molecule contains α-hydrogens adjacent to the ether oxygen. Upon exposure to atmospheric oxygen and light, these α-hydrogens are susceptible to radical abstraction, initiating a chain reaction that forms highly unstable hydroperoxides[1]. If the solvent is evaporated to dryness (e.g., via rotary evaporation), these peroxides concentrate and pose a severe explosive detonation risk[2].

B. Halogenated Reactivity The presence of the bromine atom significantly alters the compound's waste classification. Brominated organics can react exothermically with incompatible solvents and pose environmental toxicity risks. Therefore, any waste stream containing this compound must be strictly segregated into Halogenated Organic Waste [3].

G O2 Atmospheric O2 Exposure Radical Alpha-Hydrogen Abstraction (Radical) O2->Radical Hydroperoxide Oxolane Hydroperoxide Formation Radical->Hydroperoxide Concentration Solvent Evaporation (Distillation/Rotovap) Hydroperoxide->Concentration Explosion Explosive Detonation Risk Concentration->Explosion Inhibitor Addition of BHT (Radical Scavenger) Inhibitor->Radical Blocks

Autoxidation pathway of oxolanes and mitigation via radical scavengers.

Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in the laboratory is that standard nitrile examination gloves provide adequate protection against oxolane derivatives. Due to the high polarity and solvent power of the oxolane ring, nitrile is penetrated in under 10 minutes [4].

The table below summarizes the required PPE based on quantitative permeation data for THF/oxolane derivatives[4]:

PPE CategoryMaterial SpecificationBreakthrough TimeOperational Recommendation
Incidental Contact Gloves Standard Nitrile (Disposable)< 10 minutesPoor. Use strictly for splash protection. If splashed, remove and replace immediately.
Extended Contact Gloves Laminate Film (e.g., Silver Shield)> 480 minutesExcellent. Mandatory for spill cleanup, large-volume transfers, or prolonged handling.
Heavy-Duty Gloves Butyl Rubber> 480 minutesGood. Recommended for preparative scale synthesis where dexterity is less critical.
Eye Protection Chemical Splash GogglesN/AMandatory. Add a face shield if transferring > 1 Liter of material.
Body Protection Flame-Resistant (FR) Lab CoatN/AMandatory. Ethers are highly flammable; standard cotton/poly blends pose a fire hazard.

Experimental Protocols: Safe Dispensing and Reaction Setup

Every protocol handling 3-Bromo-4-(cyclopropylmethoxy)oxolane must be a self-validating system. You must prove the absence of peroxides before initiating any reaction involving heat or concentration.

Workflow 1: Safe Dispensing and Peroxide Validation
  • Visual Inspection: Before opening the bottle, inspect the exterior and the cap threads. If you observe white, crusty crystalline formations around the cap, do not touch the bottle [5]. These are shock-sensitive peroxides. Contact Environmental Health and Safety (EHS) immediately[5].

  • Peroxide Testing: If the bottle is visually clear, transfer 0.5 mL of the compound into a test vial inside a fume hood.

  • Quantification: Dip a Quantofix® Peroxide test strip into the aliquot for 1 second[2]. Wait 15 seconds and compare the color to the scale.

    • Causality Note: The test strip utilizes a peroxidase enzyme reaction that turns blue in the presence of hydroperoxides.

  • Validation: The solvent is safe to use if the peroxide concentration is < 10 ppm . If > 10 ppm, the solvent must be treated (see Waste Management) or discarded.

  • Inert Dispensing: Dispense the required volume using a syringe purged with Argon or Nitrogen. Replace the headspace of the stock bottle with inert gas before sealing to prevent further autoxidation.

Waste Management and Disposal Plan

Because this compound bridges two highly regulated waste categories, improper disposal can lead to regulatory violations or dangerous chemical incompatibilities in waste drums.

Workflow 2: Halogenated Waste Segregation
  • Never Evaporate to Dryness: When working up a reaction containing this compound, always leave at least 10-20% of the solvent volume in the distillation pot or evaporation flask to prevent peroxide concentration[2].

  • Quench and Test: Before disposing of the reaction mixture, test the waste solution for peroxides.

  • Peroxide Neutralization (If Required): If waste tests positive for peroxides (> 10 ppm), stir the waste with a 10% aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Bisulfite for 30 minutes. Re-test to confirm peroxides are destroyed.

  • Segregation: Pour the neutralized waste strictly into a designated Halogenated Organic Waste carboy.

    • Causality Note: Mixing halogenated waste with basic non-halogenated streams (like acetone/ammonia mixtures) can trigger violent exothermic polymerization or the release of toxic hydrobromic acid gas.

G Start Waste Generation: 3-Bromo-4-(cyclopropylmethoxy)oxolane Test Test for Peroxides (Quantofix Strips) Start->Test HighPeroxide Peroxides > 10 ppm Test->HighPeroxide Positive LowPeroxide Peroxides < 10 ppm Test->LowPeroxide Negative Treat Treat with Ferrous Sulfate or Sodium Bisulfite HighPeroxide->Treat Dispose Halogenated Organic Waste Container LowPeroxide->Dispose Treat->Test

Decision tree for the safe disposal of halogenated, peroxide-forming waste.

References

  • "An ab initio and DFT study of the autoxidation of THF and THP", Organic & Biomolecular Chemistry - RSC Publishing.
  • "Safe Handling of Peroxide-Formers (PFs)", Environment, Health & Safety - University of Wisconsin-Madison.
  • "Chemical Resistance Guide", Columbia University Research / Ansell.

Sources

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